(1H-Indazol-3-YL)methylamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2H-indazol-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-4H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYBXWOYYADLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697642 | |
| Record name | 1-(2H-Indazol-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117891-16-4 | |
| Record name | 1-(2H-Indazol-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1H-Indazol-3-YL)methylamine hydrochloride basic properties
An In-depth Technical Guide to the Basic Properties of (1H-Indazol-3-YL)methylamine hydrochloride For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS: 117891-16-4), a key building block in medicinal chemistry. The document details its known characteristics, outlines standardized experimental protocols for its analysis, and provides context for its potential applications in drug discovery through the biological relevance of the indazole scaffold.
Core Physicochemical Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below. It is important to note that while experimental data for some parameters are limited, predictions and data from analogous structures provide valuable insights.
| Property | Value | Source / Comment |
| IUPAC Name | (1H-indazol-3-yl)methanamine;hydrochloride | N/A |
| Synonyms | 1H-Indazol-3-ylmethylamine HCl, 3-(Aminomethyl)-1H-indazole hydrochloride | [1] |
| CAS Number | 117891-16-4 | [1] |
| Molecular Formula | C₈H₁₀ClN₃ | |
| Molecular Weight | 183.64 g/mol | |
| Appearance | Solid | |
| pKa | Not Experimentally Determined. | The basicity is attributed to the primary amine. A predicted pKa for the indazole N-H proton of the free base is 14.17 ± 0.40, which is not indicative of the methylamine group's basicity.[2] |
| Solubility | No quantitative data available. | By analogy to simple amine hydrochlorides like methylamine hydrochloride, it is expected to be very soluble in water, with some solubility in ethanol, and poor solubility in non-polar organic solvents like acetone and chloroform.[3] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | [2] |
Experimental Protocols
Detailed methodologies for determining key basic properties such as pKa and aqueous solubility are crucial for drug development. The following sections describe standardized protocols applicable to this compound.
Determination of pKa by Potentiometric Titration
This protocol describes a standard method for experimentally determining the acid dissociation constant (pKa) of the protonated amine.[4]
Methodology:
-
Preparation of Amine Solution: Prepare a 0.05 M solution of this compound in deionized water.
-
Titration Setup: Place a known volume (e.g., 100 mL) of the amine solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. The dissociation constant (Ka) can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[5][6]
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[5]
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed flask. The presence of undissolved solid must be visible.
-
Equilibration: Place the flasks in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5][6][7]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm PVDF filter).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: The experiment should be performed in at least triplicate for each pH condition.[5]
Biological Context and Potential Signaling Pathways
While this compound is primarily a synthetic intermediate, the indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity.[8][9][10] Understanding the targets of indazole-containing molecules provides a logical framework for the potential applications of its derivatives.
-
Kinase Inhibition: The 1H-indazole-3-amine moiety is a known and effective "hinge-binding fragment," capable of interacting with the hinge region of protein kinases, a critical component of many cancer and inflammation signaling pathways.[10]
-
GPCR Modulation: Derivatives of (1H-indazol-3-yl)methyl have been developed as potent agonists for the cholecystokinin A (CCK-A) receptor, which is a G-protein coupled receptor (GPCR).[11] Agonism of GPCRs like CCK-A initiates a downstream signaling cascade, typically involving G-proteins, adenylyl cyclase, and changes in intracellular second messenger concentrations like cAMP.
-
Apoptosis Pathways: More complex indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 and modulation of the p53/MDM2 pathway.[10]
The diagram below illustrates a generalized GPCR signaling cascade, relevant to the activity of indazole derivatives that act as CCK-A receptor agonists.[11]
References
- 1. 1H-INDAZOL-3-YLMETHYLAMINE HCL | 117891-16-4 [amp.chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. methylamine hydrochloride [chemister.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. who.int [who.int]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jocpr.com [jocpr.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(1H-Indazol-3-YL)methylamine hydrochloride chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and available physicochemical properties of (1H-Indazol-3-YL)methylamine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a concise summary of key technical data.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by an indazole ring system substituted at the 3-position with a methylamine group, which is protonated to form the hydrochloride salt.
IUPAC Name: (1H-indazol-3-yl)methanamine hydrochloride[1]
The structure is depicted in the diagram below, generated using the DOT language.
Caption: Chemical structure of (1H-indazol-3-yl)methanamine hydrochloride.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for understanding the compound's characteristics for experimental design and drug development purposes.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃ | [2] |
| Molecular Weight | 183.64 g/mol | [2] |
| Melting Point | 253-255 °C | [2] |
| Form | Solid | [2] |
| CAS Number | 117891-16-4 | [1] |
Experimental Protocols
A common route to 3-substituted indazoles involves the cyclization of ortho-substituted phenylhydrazines or related precursors. For the target molecule, a potential synthetic pathway could start from 2-acetylbenzonitrile.
Caption: A logical workflow for a possible synthesis of (1H-indazol-3-yl)methanamine hydrochloride.
Disclaimer: This proposed synthetic route is illustrative. Researchers should consult specialized literature and perform appropriate safety and feasibility assessments before attempting any chemical synthesis.
While a specific, detailed experimental protocol for the synthesis of this compound could not be located in the searched literature, the synthesis of related indazole compounds often involves the cyclization of substituted anilines or benzonitriles. For instance, the synthesis of 1H-indazole-3-amine derivatives has been reported starting from 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine hydrate.[3] Further modifications can then be carried out on the resulting indazole core. The preparation of 3-methyl-1H-indazole has been described via the diazotization of 2-aminoacetophenone followed by reduction and cyclization.[4] These general methods suggest that a multi-step synthesis starting from an appropriately substituted benzene derivative would be a viable approach.
References
(1H-Indazol-3-YL)methylamine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the general biological context of (1H-Indazol-3-YL)methylamine hydrochloride. This compound belongs to the indazole class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₁₀ClN₃ |
| Molecular Weight | 183.64 g/mol [1] |
| CAS Number | 117891-16-4 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2)CN.Cl |
| InChI Key | FFYBXWOYYADLFS-UHFFFAOYSA-N |
Experimental Protocols: A Plausible Synthetic Route
Objective: To synthesize this compound.
Materials:
-
1H-indazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃) solution
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
-
Standard laboratory glassware and safety equipment
Methodology:
-
Step 1: Synthesis of 1H-indazole-3-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-indazole-3-carboxylic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 1H-indazole-3-carbonyl chloride.
-
-
Step 2: Synthesis of 1H-indazole-3-carboxamide
-
Dissolve the crude 1H-indazole-3-carbonyl chloride in a suitable anhydrous solvent such as dichloromethane or THF.
-
Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting precipitate of 1H-indazole-3-carboxamide can be collected by filtration, washed with cold water, and dried.
-
-
Step 3: Reduction of 1H-indazole-3-carboxamide to (1H-Indazol-3-YL)methylamine
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Add the 1H-indazole-3-carboxamide portion-wise to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again by water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude (1H-Indazol-3-YL)methylamine.
-
-
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude (1H-Indazol-3-YL)methylamine in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Biological Context and Signaling Pathways
Indazole derivatives are recognized for their wide range of biological activities, frequently acting as inhibitors of various protein kinases involved in cellular signaling pathways.[2][3][4] While the specific molecular targets of this compound are not explicitly detailed in the provided search results, the broader class of indazole-containing compounds has been shown to target key signaling pathways implicated in diseases such as cancer and inflammation.[5][6]
Many indazole derivatives function as ATP-competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Janus kinases (JAKs).[4][7][8] The inhibition of these kinases can disrupt downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
Below is a conceptual diagram representing a common mechanism of action for indazole-based kinase inhibitors, illustrating the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: (1H-Indazol-3-YL)methylamine hydrochloride
CAS Number: 117891-16-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Indazol-3-YL)methylamine hydrochloride, a member of the indazole class of heterocyclic compounds, is a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized privileged structure, known to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis, and known suppliers. While specific biological data and detailed experimental protocols for this particular compound are limited in publicly accessible literature, this guide also discusses the broader context of indazole derivatives' biological activities to inform potential research applications.
Chemical Properties and Data
This compound is a solid at room temperature. Its chemical structure and key identifiers are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 117891-16-4 | [1] |
| Molecular Formula | C₈H₁₀ClN₃ | [1] |
| Molecular Weight | 183.64 g/mol | [1] |
| IUPAC Name | (1H-indazol-3-yl)methanamine hydrochloride | |
| SMILES | NCC1=NNC2=CC=CC=C12.Cl | |
| InChI Key | FFYBXWOYYADLFS-UHFFFAOYSA-N | [1] |
Synthesis
A plausible synthetic approach would likely involve the formation of the indazole core followed by the introduction of the aminomethyl group at the 3-position. One potential conceptual pathway is outlined below. This is a generalized scheme and would require optimization.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
A general procedure for the synthesis of 1H-indazoles from o-fluorobenzonitriles involves reacting the nitrile with hydrazine hydrate in a suitable solvent like butanol under reflux. The resulting 1H-indazole-3-amine could then potentially be modified. However, for a 3-aminomethyl group, a more likely precursor would be 1H-indazole-3-carbonitrile. The nitrile group could then be reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The final step would involve treating the free base with hydrochloric acid to form the hydrochloride salt.
Biological Significance and Potential Applications
While specific biological activity data for this compound is scarce in the public domain, the indazole scaffold is present in numerous biologically active compounds. Indazole derivatives have been investigated for a wide range of therapeutic applications due to their ability to act as:
-
Kinase Inhibitors: The indazole ring is a key component of several approved cancer therapies that target protein kinases. The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for tyrosine kinases.
-
Serotonin Receptor Antagonists: The antiemetic drug Granisetron, a selective 5-HT3 receptor antagonist, features an indazole core.
-
Anti-inflammatory Agents: Certain indazole derivatives have shown potent anti-inflammatory properties.
-
Antitumor Agents: Various substituted indazoles have demonstrated significant antiproliferative activity against a range of cancer cell lines.
Given this context, this compound could serve as a valuable starting material or fragment for the synthesis of novel compounds targeting these or other biological pathways. The primary amine offers a convenient handle for further chemical modification and library synthesis.
The diagram below illustrates a generalized signaling pathway that is often targeted by indazole-containing kinase inhibitors in cancer.
Caption: Generalized MAPK signaling pathway often targeted by indazole-based kinase inhibitors.
Suppliers
This compound is available from various chemical suppliers, primarily for research and development purposes. Some of the listed suppliers include:
-
Sigma-Aldrich
-
Ambeed[1]
-
Ivy Fine Chemicals[2]
-
Multiple suppliers listed on chemical sourcing platforms such as ChemicalBook.
It is important to note that availability and purity may vary between suppliers. Researchers should request certificates of analysis to confirm the identity and quality of the compound.
Conclusion
This compound is a chemical compound with potential applications in drug discovery, primarily as a building block for more complex molecules. While detailed experimental and biological data for this specific compound are not widely published, the well-established biological significance of the indazole scaffold suggests that it could be a valuable starting point for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases. Further research is needed to fully characterize the biological activity profile of this compound and its derivatives.
References
An In-depth Technical Guide to the Solubility of (1H-Indazol-3-YL)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (1H-Indazol-3-YL)methylamine hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a qualitative assessment based on the chemical properties of related compounds, detailed experimental protocols, and a structured approach to data presentation.
Introduction
This compound is a heterocyclic organic compound featuring an indazole core. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and kinase inhibition properties.[1][2] The hydrochloride salt form is often utilized to improve the aqueous solubility and overall bioavailability of the parent compound. A thorough understanding of its solubility in various solvents is critical for its application in drug discovery and development, including formulation, screening, and in-vitro/in-vivo testing.
Qualitative Solubility Profile
Based on the general principles of organic chemistry and information on related compounds, a qualitative solubility profile for this compound can be inferred:
-
Aqueous Solvents: As an amine hydrochloride, the compound is expected to be soluble in water and other polar protic solvents. The protonated amine group enhances its interaction with water molecules through hydrogen bonding.
-
Polar Aprotic Solvents: Solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is generally expected to be good, as these solvents can effectively solvate the cation and chloride anion.
-
Alcohols: Solvents like ethanol and methanol are also likely to be effective at dissolving this compound due to their polarity and hydrogen bonding capabilities.
-
Non-Polar Solvents: Solubility in non-polar solvents such as hexanes or toluene is expected to be low, given the ionic and polar nature of the hydrochloride salt.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | e.g., HPLC, UV-Vis | ||
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | e.g., HPLC, UV-Vis | ||
| Dimethyl Sulfoxide (DMSO) | 25 | e.g., HPLC, UV-Vis | ||
| Ethanol | 25 | e.g., HPLC, UV-Vis | ||
| Methanol | 25 | e.g., HPLC, UV-Vis |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound. This method, often referred to as the shake-flask method, is a standard approach.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the solid phase.
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation: Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.
Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Biological Context and Potential Signaling Pathways
While this compound itself is primarily a chemical intermediate, the indazole scaffold is a key component in many biologically active molecules. Derivatives of indazole have been shown to act as potent inhibitors of various protein kinases, which are crucial components of cellular signaling pathways. For instance, some indazole-containing compounds are known to target tyrosine kinases involved in cancer cell proliferation.[1] Furthermore, there is evidence of indazole derivatives interacting with the p53/MDM2 pathway, which is critical for apoptosis and cell cycle regulation.[1]
Conceptual Relationship in Drug Discovery
Caption: Role of the indazole scaffold in drug discovery.
Researchers working with this compound for the synthesis of novel derivatives should consider screening these new compounds for activity against various kinases and in cancer cell lines to explore their therapeutic potential.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound for research and development professionals. While specific quantitative data is not currently published, the provided qualitative assessment and detailed experimental protocol offer a clear path for determining this crucial physicochemical property. The visualization of the experimental workflow and the conceptual role of the indazole scaffold in drug discovery aim to facilitate a more informed and efficient research process.
References
Unraveling the Therapeutic Potential of the (1H-Indazol-3-YL)methylamine Scaffold: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the known biological activities and mechanisms of action associated with the (1H-Indazol-3-YL)methylamine scaffold. While direct experimental evidence on the specific mechanism of action of (1H-Indazol-3-YL)methylamine hydrochloride is not extensively documented in publicly available literature, the indazole core is a well-established pharmacophore in medicinal chemistry, recognized for its role as a "privileged structure," particularly in the design of kinase inhibitors. The aminomethyl group at the 3-position further provides a versatile point for chemical modification, enabling the development of a wide array of therapeutic agents.
This document will delve into the established mechanisms of action of closely related derivatives of (1H-Indazol-3-YL)methylamine, providing insights into the potential therapeutic applications of this chemical framework for researchers, scientists, and drug development professionals.
The 1H-Indazole Core: A Foundation for Kinase Inhibition
The 1H-indazole moiety is a recurring structural motif in a multitude of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an effective scaffold for designing drugs that target aberrant signaling pathways in diseases such as cancer. The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Documented Mechanisms of Action of (1H-Indazol-3-YL)methylamine Derivatives
While the intrinsic activity of the parent compound remains to be fully elucidated, numerous derivatives have been synthesized and characterized, revealing a broad spectrum of biological activities. These activities primarily revolve around the inhibition of protein kinases and the modulation of key cellular processes like cell cycle progression and apoptosis.
Antiproliferative Activity through Cell Cycle Arrest
Derivatives of 3-amino-1H-indazole have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The mechanism underlying this activity has been linked to the induction of cell cycle arrest, predominantly in the G0/G1 phase.
One of the key regulators of the G1/S transition is the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to E2F transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression. Studies on 3-amino-N-phenyl-1H-indazole-1-carboxamide derivatives have shown that these compounds can increase the ratio of underphosphorylated pRb to total pRb, leading to a halt in cell proliferation.[1][2]
Table 1: Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamide Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Mechanism of Action |
| 1c | Colon, Melanoma | 0.041 - 33.6 (Mean: 1.90) | G0/G1 cell cycle arrest, increased hypophosphorylated pRb |
| 10d, 10e | Leukemia (SR) | < 1 (as low as 0.0153) | G0/G1 cell cycle arrest, increased underphosphorylated pRb |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Cancer cell lines (e.g., K562 leukemia cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specific density and allowed to attach overnight. Subsequently, cells are treated with varying concentrations of the test compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation. The cells are washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C for several weeks.
-
Staining: The fixed cells are washed with PBS to remove the ethanol. The cell pellet is then resuspended in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell. The data is then analyzed using appropriate software to generate a histogram that displays the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathway: pRb-E2F Mediated Cell Cycle Arrest
Caption: pRb-E2F pathway and the inhibitory effect of indazole derivatives.
Broad-Spectrum Kinase Inhibition
The 1H-indazole scaffold is a key component of numerous multi-kinase inhibitors. Derivatives of (1H-Indazol-3-YL)methylamine have been shown to inhibit a variety of kinases that are crucial for tumor growth and survival.
Table 2: Kinase Inhibitory Activity of (1H-Indazol-3-YL)methylamine Derivatives
| Derivative Class | Target Kinase(s) | IC50 / Kd | Reference |
| 1H-indazol-3-amine derivatives | Bcr-Abl (wild type and T315I mutant) | 0.014 µM (WT), 0.45 µM (T315I) | [3] |
| 1H-indazol-3-amine derivatives | FGFR1 | 2.9 nM | [3] |
| 3-(pyrrolopyridin-2-yl)indazole derivatives | CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC | Not specified | [3] |
| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Single-digit nM | [3] |
| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea | c-Kit, PDGFRβ, FLT3 | 68.5 nM, 140 nM, 375 nM (Kd) | [3] |
Experimental Protocol: In Vitro Kinase Assay (Example: Bcr-Abl)
-
Reagents and Materials: Recombinant Bcr-Abl kinase, a suitable peptide substrate (e.g., Abltide), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
A kinase reaction buffer containing the recombinant Bcr-Abl enzyme is prepared.
-
The test compound (indazole derivative) at various concentrations is pre-incubated with the enzyme.
-
The kinase reaction is initiated by adding the peptide substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined using a suitable curve-fitting model.
Signaling Pathway: Inhibition of Bcr-Abl in Chronic Myeloid Leukemia (CML)
Caption: Inhibition of the Bcr-Abl signaling pathway by indazole derivatives.
Future Directions
The diverse biological activities of (1H-Indazol-3-YL)methylamine derivatives underscore the therapeutic potential of this scaffold. Future research should focus on elucidating the specific molecular targets and mechanism of action of the parent compound, this compound. A thorough investigation of its kinase inhibition profile and its effects on various cellular pathways will be crucial in determining its potential as a lead compound for the development of novel therapeutics. Furthermore, structure-activity relationship (SAR) studies on the parent molecule could guide the design of more potent and selective agents for a range of diseases.
References
- 1. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of (1H-Indazol-3-YL)methylamine Hydrochloride: A Technical Guide for Researchers
An In-depth Exploration of the Biological Activities of the Indazole Scaffold and the Untapped Potential of a Key Derivative
Executive Summary
The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive overview of the biological landscape of 3-substituted indazole derivatives, offering insights for researchers, scientists, and drug development professionals. While direct biological activity data for (1H-Indazol-3-YL)methylamine hydrochloride is not extensively available in current scientific literature, this document will explore the known activities of its close structural analogs. This guide aims to illuminate potential research avenues for this specific compound by presenting quantitative data, detailed experimental protocols, and key signaling pathways associated with the broader indazole class.
Introduction: The Prominence of the Indazole Moiety
Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profiles.[3] The structural diversity achievable through substitution on the indazole ring allows for the fine-tuning of biological activity, leading to the development of several clinically approved drugs.[2] Notably, many potent biological activities are associated with derivatives substituted at the 3-position of the indazole core.
This guide focuses on the potential biological activities of this compound. In the absence of specific data for this compound, we will extrapolate from the well-documented activities of structurally related 3-substituted indazoles to provide a foundational understanding for future research.
Anticancer Activity of 3-Substituted Indazole Derivatives
A substantial body of research highlights the anticancer potential of indazole derivatives, with many compounds exhibiting low micromolar to nanomolar efficacy against a range of cancer cell lines.[4][5] The primary mechanisms of action include the inhibition of various protein kinases, induction of apoptosis, and cell cycle arrest.[1]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activities of various 3-substituted indazole derivatives against several human cancer cell lines.
| Compound Class | Specific Derivative (Example) | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-Indazol-3-amine Derivatives | Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |
| A549 (Lung) | >40 | [6] | ||
| PC-3 (Prostate) | >40 | [6] | ||
| Hep-G2 (Hepatoma) | >40 | [6] | ||
| Compound 89 | K562 (Chronic Myeloid Leukemia) | 6.50 | [2] | |
| Bcr-AblWT (Kinase) | 0.014 | [2] | ||
| Bcr-AblT315I (Kinase) | 0.45 | [2] | ||
| 3-Substituted 1H-Indazoles | Compound 2f | 4T1 (Breast) | 0.23 | [4] |
| A549 (Lung) | 1.15 | [4] | ||
| HepG2 (Hepatoma) | 0.80 | [4] | ||
| MCF-7 (Breast) | 0.34 | [4] | ||
| Indazole-Curcumin Analogs | Compound 3b | WiDr (Colorectal) | 27.20 | [7][8] |
| MCF-7 (Breast) | 45.97 | [7][8] | ||
| HeLa (Cervical) | 46.36 | [7][8] |
Signaling Pathways in Anticancer Activity
Several signaling pathways have been implicated in the anticancer effects of indazole derivatives. A notable example is the p53/MDM2 pathway, which is crucial for regulating cell cycle and apoptosis. Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis by potentially inhibiting Bcl2 family members and modulating this pathway.[6]
Anti-inflammatory Activity of Indazole Derivatives
The indazole scaffold is also present in compounds with significant anti-inflammatory properties.[3] These derivatives have been shown to be effective in various in vivo models of inflammation.
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table presents data on the anti-inflammatory effects of a representative 3-substituted indazole derivative in a carrageenan-induced rat paw edema model.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (h) | Reference |
| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (1a ) | 30 | 68.75 | 4 | [9] |
| Etoricoxib (Standard) | 10 | 72.91 | 4 | [9] |
Antimicrobial Activity of Indazole Derivatives
Certain indazole derivatives have demonstrated promising activity against various bacterial and fungal strains.[10][11]
Quantitative Data: In Vitro Antimicrobial Activity
The table below summarizes the antimicrobial activity of selected N-methyl-3-aryl indazoles, presented as the zone of inhibition.
| Compound | Bacterial Strain | Zone of Inhibition (cm) | Standard (Streptomycin) Zone of Inhibition (cm) | Reference |
| 5i | Xanthomonas campestris | 2.3 | 2.8 | [10] |
| 5f | Xanthomonas campestris | 2.2 | 2.8 | [10] |
| 5a | Xanthomonas campestris | 2.1 | 2.8 | [10] |
| 5j | Bacillus megaterium | 1.6 | 3.7 | [10] |
| 5a | Bacillus megaterium | 1.5 | 3.7 | [10] |
| 5j | Escherichia coli | 1.6 | 3.9 | [10] |
| 5a | Escherichia coli | 1.5 | 3.9 | [10] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of the biological activity of novel compounds. Below are generalized protocols for common assays used in the assessment of indazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the anti-inflammatory activity of compounds.
-
Animal Acclimatization : Acclimatize rats for at least one week before the experiment.
-
Compound Administration : Administer the test compound or vehicle control orally or intraperitoneally.
-
Induction of Edema : After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement : Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis : Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The indazole scaffold is a cornerstone in the development of new therapeutic agents, with a proven track record in yielding compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. While the biological activity of this compound remains to be specifically elucidated, the extensive research on its structural analogs strongly suggests its potential as a bioactive molecule.
Future research should focus on the systematic evaluation of this compound in a panel of in vitro and in vivo assays to determine its cytotoxic, anti-inflammatory, and antimicrobial properties. The experimental protocols and signaling pathways detailed in this guide provide a solid framework for initiating such investigations. The exploration of this compound could unveil a novel therapeutic agent and further expand the pharmacological utility of the indazole family.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of (1H-Indazol-3-YL)methylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1H-Indazol-3-YL)methylamine hydrochloride belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct therapeutic targets of this compound are not extensively documented in publicly available literature, analysis of structurally related 1H-indazole-3-amine and 1H-indazole-3-carboxamide derivatives reveals a strong potential for interaction with several key therapeutic target classes. This technical guide consolidates the existing knowledge on these related compounds to infer and present the potential therapeutic targets, associated signaling pathways, and relevant experimental methodologies for this compound. The primary potential therapeutic areas identified include oncology, inflammatory diseases, and neurological disorders, with kinases and apoptosis-regulating proteins emerging as prominent molecular targets.
Inferred Potential Therapeutic Targets
Based on the pharmacological activities of structurally similar indazole derivatives, the following are the most probable therapeutic targets for this compound.
Protein Kinases
The 1H-indazole core is a well-established "hinge-binding" motif, mimicking the adenine core of ATP and enabling competitive inhibition at the ATP-binding site of various protein kinases.[1] Derivatives with substitutions at the 3-position, in particular, have demonstrated potent inhibitory activity against several kinase families.
Many indazole-based compounds are potent inhibitors of tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
-
Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 1H-indazol-3-amine have been identified as potent inhibitors of FGFR1 and FGFR2.[2][3] For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed significant FGFR1 inhibition.[2]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): The indazole scaffold is present in several approved VEGFR inhibitors, such as pazopanib and axitinib.[1] Indazole–pyrimidine-based derivatives have also been explored as VEGFR-2 inhibitors.[3]
-
Bcr-Abl: A series of 1H-indazol-3-amine derivatives have demonstrated potent inhibitory activity against both wild-type and T315I mutant Bcr-Abl, a key driver in chronic myeloid leukemia.[2]
-
p21-Activated Kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been developed as potent and selective inhibitors of PAK1, a kinase involved in cell migration and invasion, making it a target for anti-metastatic therapies.[4][5]
-
Polo-like Kinase 4 (PLK4): Indazole-based compounds have been investigated as inhibitors of PLK4, a key regulator of centriole duplication, with implications for cancer therapy.[6]
Apoptosis Regulators
Indazole derivatives have been shown to induce apoptosis in cancer cells through the modulation of key proteins in the apoptotic cascade.
-
Bcl-2 Family Proteins: Certain indazole compounds promote apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[7]
-
p53-MDM2 Pathway: The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis. Some 1H-indazole-3-amine derivatives are thought to exert their anti-tumor effects by potentially inhibiting members of the p53/MDM2 pathway, leading to the stabilization and activation of p53.[8][9]
G-Protein Coupled Receptors (GPCRs)
-
Cholecystokinin A (CCK-A) Receptor: A series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines have been reported as potent and orally active agonists of the CCK-A receptor, which is involved in satiety and gallbladder contraction.[10][11] This suggests a potential role for indazole derivatives in metabolic disorders.
Quantitative Data on Related Indazole Derivatives
The following tables summarize the reported inhibitory activities of various 1H-indazole derivatives against their respective targets. This data provides a quantitative basis for inferring the potential potency of this compound.
Table 1: Inhibitory Activity of 1H-Indazole Derivatives against Protein Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-Indazol-3-amine derivative | FGFR1 | 15.0 | [2] |
| 1H-Indazol-3-amine derivative | Bcr-Abl (WT) | 14 | [2] |
| 1H-Indazol-3-amine derivative | Bcr-Abl (T315I) | 450 | [2] |
| 1H-Indazole-3-carboxamide derivative | PAK1 | 9.8 | [4] |
| Indazole-based derivative | PLK4 | < 0.1 | [6] |
Table 2: Anti-proliferative Activity of 1H-Indazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1H-Indazol-3-amine derivative | K562 (CML) | 6.50 | [2] |
| Indazole derivative | 4T1 (Breast Cancer) | 0.23 - 1.15 | [7] |
| Polysubstituted indazole | A2780 (Ovarian Cancer) | 0.64 - 17 | [12] |
| Polysubstituted indazole | A549 (Lung Cancer) | 0.64 - 17 | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the interaction of indazole derivatives with their potential targets.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.[13]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the purified kinase, the kinase-specific substrate, and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[13]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at various concentrations for a defined period.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Caption: Inferred modulation of apoptosis pathways by indazole derivatives.
Caption: A logical workflow for identifying therapeutic targets.
Conclusion and Future Directions
The indazole scaffold, particularly with substitutions at the 3-position, represents a promising starting point for the development of novel therapeutics. While direct evidence for the therapeutic targets of this compound is lacking, the extensive research on analogous compounds strongly suggests potential activity against protein kinases and regulators of apoptosis. Future research should focus on the direct evaluation of this compound in a panel of kinase and cell-based assays to elucidate its specific molecular targets and therapeutic potential. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of this and related indazole compounds for the development of next-generation targeted therapies.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concomitant inhibition of MDM2 and Bcl-2 protein function synergistically induce mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines: CCK-A agonists that demonstrate oral activity as satiety agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1H-Indazol-3-YL)methylamine hydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of (1H-Indazol-3-YL)methylamine hydrochloride, a molecule of interest within the broader class of indazole derivatives, which are significant in medicinal chemistry.
Introduction to the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has been a cornerstone in the development of therapeutic agents. The indazole nucleus was first synthesized by the Nobel laureate Emil Fischer, marking a significant milestone in heterocyclic chemistry.[1] This scaffold is known for its diverse biological activities, and its derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]
Discovery and Historical Context of this compound
While the indazole ring system has a long history, specific details regarding the initial discovery and a comprehensive historical narrative for this compound are not extensively documented in readily available scientific literature. Its existence is confirmed through its commercial availability from various chemical suppliers, where it is identified by the CAS Number 117891-16-4.
The development of this specific molecule likely arose from broader research into the functionalization of the indazole core at the 3-position. The aminomethyl group at this position provides a key functional handle for further chemical modifications, making it a valuable building block in medicinal chemistry for the synthesis of more complex molecules. Research on related compounds, such as 1H-indazole-3-carboxamides and 3-aminoindazoles, highlights the importance of substituents at the C3 position for biological activity.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from chemical supplier information.
| Property | Value |
| CAS Number | 117891-16-4 |
| Molecular Formula | C₈H₁₀ClN₃ |
| Molecular Weight | 183.64 g/mol |
| Appearance | Solid |
Synthesis of this compound
A definitive, detailed experimental protocol for the first-ever synthesis of this compound is not prominently available in the surveyed literature. However, based on established synthetic methodologies for related indazole derivatives, a plausible synthetic pathway can be proposed. A common and logical approach involves the reduction of a nitrile precursor, 1H-indazole-3-carbonitrile.
Proposed Experimental Protocol: Reduction of 1H-indazole-3-carbonitrile
This protocol is a generalized procedure based on standard chemical transformations and may require optimization.
Materials:
-
1H-indazole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., Borane-tetrahydrofuran complex)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Addition of Precursor: Dissolve 1H-indazole-3-carbonitrile in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Extraction: Filter the resulting solid and wash it thoroughly with THF. Combine the filtrate and washings.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (1H-Indazol-3-YL)methylamine free base.
-
Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.
-
Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Logical Relationships in Synthesis
The synthesis of this compound is logically dependent on the availability of the 1H-indazole-3-carbonitrile precursor. The general synthetic workflow can be visualized as a two-step process.
Potential Biological Significance and Signaling Pathways
Direct experimental data on the biological activity and mechanism of action of this compound is not extensively reported in the public domain. However, the broader class of indazole derivatives is known to interact with a variety of biological targets. For instance, various substituted indazoles have been investigated as inhibitors of protein kinases, which are crucial components of cellular signaling pathways.[5]
Given the structural motifs present in many biologically active indazoles, it is plausible that this compound or its derivatives could be investigated for their effects on signaling pathways implicated in diseases such as cancer or inflammation. A hypothetical signaling pathway that is often targeted by small molecule inhibitors is the MAP kinase pathway.
Disclaimer: The signaling pathway diagram is a hypothetical representation of a potential mechanism of action for a derivative of this compound and is not based on direct experimental evidence for this specific compound.
Conclusion
This compound is a simple yet potentially valuable indazole derivative. While its specific discovery and history are not well-documented, its synthesis can be logically deduced from established chemical principles. The true value of this compound likely lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. Further research is warranted to fully elucidate its potential therapeutic applications and mechanisms of action. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this and related indazole compounds.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (1H-Indazol-3-YL)methylamine Hydrochloride: A Technical Overview
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for (1H-Indazol-3-YL)methylamine hydrochloride. This guide, therefore, presents predicted spectroscopic characteristics based on the known properties of the 1H-indazole core and related structures. The experimental protocols provided are generalized procedures for obtaining such data.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the expected spectroscopic properties of this compound and the methodologies for their determination.
Chemical Structure and Properties
-
IUPAC Name: (1H-Indazol-3-yl)methanamine hydrochloride
-
Molecular Formula: C₈H₁₀ClN₃
-
Molecular Weight: 183.64 g/mol [1]
-
CAS Number: 117891-16-4
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | Indazole N-H |
| ~8.5 | br s | 3H | -NH₃⁺ |
| ~8.1 | d | 1H | Ar-H (H4) |
| ~7.7 | d | 1H | Ar-H (H7) |
| ~7.5 | t | 1H | Ar-H (H6) |
| ~7.3 | t | 1H | Ar-H (H5) |
| ~4.4 | s | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | Ar-C (C7a) |
| ~140.0 | Ar-C (C3) |
| ~127.0 | Ar-C (C5) |
| ~122.0 | Ar-C (C6) |
| ~121.5 | Ar-C (C3a) |
| ~120.0 | Ar-C (H4) |
| ~111.0 | Ar-C (H7) |
| ~35.0 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, broad | N-H and C-H stretching (amine salt, aromatic) |
| ~1620 | Medium | C=N stretching (indazole ring) |
| ~1590, ~1460 | Medium | C=C stretching (aromatic ring) |
| ~1400 | Medium | CH₂ bending |
| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 148.0875 | [M+H]⁺ (protonated free base, C₈H₁₀N₃⁺) |
| 131.0613 | [M+H - NH₃]⁺ (loss of ammonia) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-160 ppm.
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in the positive ion mode.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-300).
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic data and structural information.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (1H-Indazol-3-YL)methylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of (1H-Indazol-3-YL)methylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from readily available indole. The initial step involves the formation of the key intermediate, 1H-indazole-3-carbaldehyde, via a nitrosation reaction. The subsequent step outlines the reductive amination of this intermediate to yield the desired product.
Overall Synthetic Scheme
The synthesis proceeds through two main transformations:
-
Nitrosation of Indole: Conversion of indole to 1H-indazole-3-carbaldehyde.
-
Reductive Amination: Transformation of 1H-indazole-3-carbaldehyde to (1H-Indazol-3-YL)methylamine, followed by salt formation.
Data Presentation
Table 1: Synthesis of 1H-Indazole-3-carbaldehyde from Indole
| Parameter | Protocol Details | Reference |
| Starting Material | Indole | [1] |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water, Dimethylformamide (DMF) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 5 hours (2 hours addition, 3 hours stirring) | [1] |
| Yield | 99% | [1] |
| Product Appearance | White solid | [1] |
Table 2: Synthesis of this compound
| Parameter | Protocol Details | Reference |
| Starting Material | 1H-Indazole-3-carbaldehyde | General Protocol |
| Reagents | Ammonium Chloride (NH₄Cl), Sodium Borohydride (NaBH₄), Methanol (MeOH), Hydrochloric Acid (HCl) | General Protocol |
| Reaction Temperature | Room Temperature | General Protocol |
| Reaction Time | Approximately 12-24 hours | General Protocol |
| Yield | Not explicitly reported for this specific substrate, but generally high for this reaction type. | |
| Product Appearance | Solid |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-carbaldehyde
This protocol is adapted from an optimized procedure for the nitrosation of indoles.[1]
Materials:
-
Indole
-
Sodium Nitrite (NaNO₂)
-
2 N Hydrochloric Acid (HCl)
-
Deionized Water
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Petroleum ether
Procedure:
-
In a reaction flask maintained under an argon atmosphere and cooled to 0 °C, prepare a solution of sodium nitrite (550 mg, 8 mmol, 8 equiv.) in deionized water (4 mL) and DMF (3 mL).
-
Slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol, 2.7 equiv.) to the sodium nitrite solution at 0 °C and stir the resulting mixture for 10 minutes.
-
In a separate flask, dissolve indole (351 mg, 3 mmol, 1 equiv.) in DMF (3 mL).
-
Add the solution of indole to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Extract the resulting mixture three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to yield 1H-indazole-3-carbaldehyde as a white solid (435 mg, 99% yield).[1]
Protocol 2: Synthesis of this compound
This is a general protocol for the reductive amination of an aldehyde using an ammonia source and a hydride reducing agent.
Materials:
-
1H-Indazole-3-carbaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-indazole-3-carbaldehyde (1 equiv.) and ammonium chloride (10 equiv.) in methanol.
-
Stir the mixture at room temperature.
-
Carefully add sodium borohydride (1.5 - 2.0 equiv.) portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
To the residue, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1H-Indazol-3-YL)methylamine free base.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).
-
To this solution, add a solution of hydrochloric acid (1.1 equiv.) in a suitable solvent (e.g., diethyl ether or dioxane) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for (1H-Indazol-3-YL)methylamine hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potent kinase inhibition.[1] Several indazole-based molecules have been successfully developed as anti-cancer therapeutics, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1] This document provides a detailed experimental protocol for the initial characterization of the biological activity of (1H-Indazol-3-YL)methylamine hydrochloride in a cell culture setting.
Given that many indazole derivatives function as inhibitors of receptor tyrosine kinases, this protocol will focus on assays to determine the compound's effect on cell viability, target engagement, and the inhibition of a hypothetical downstream signaling pathway. For the purpose of this application note, we will hypothesize that this compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2]
Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | 1H-Indazol-3-ylmethylamine HCl |
| Molecular Formula | C₈H₁₀ClN₃ |
| Molecular Weight | 183.64 g/mol |
| Appearance | Solid |
| Storage | Store at room temperature |
Note: For experimental use, it is recommended to prepare a stock solution in a suitable solvent such as sterile, nuclease-free water or DMSO.
Hypothetical Signaling Pathway: VEGFR-2 Inhibition
The following diagram illustrates the proposed mechanism of action, where this compound inhibits the VEGFR-2 signaling pathway.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., A549, PC-3, HepG-2).[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[5]
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 5 | 0.85 ± 0.05 | 68 |
| 10 | 0.62 ± 0.04 | 49.6 |
| 25 | 0.30 ± 0.03 | 24 |
| 50 | 0.15 ± 0.02 | 12 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[7][8] Ligand binding stabilizes the target protein, leading to a higher melting temperature.[8]
Materials:
-
Cells treated with this compound or vehicle.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blot reagents.
-
Primary antibody against the target protein (e.g., anti-VEGFR-2).
-
HRP-conjugated secondary antibody.
Protocol:
-
Treat cultured cells with the compound at a desired concentration (e.g., 10 µM) or vehicle for 2-4 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysate to remove cell debris.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein by Western blot.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Western Blot for Downstream Signaling
This protocol assesses the inhibitory effect of the compound on the phosphorylation of the target kinase and its downstream substrates.[9]
Materials:
-
Cells treated with the compound and/or a stimulant (e.g., VEGF).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents.
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-ERK, anti-ERK, and a loading control like β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
-
Imaging system.
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL VEGF) for 15-30 minutes. Include a non-stimulated control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[9]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[11]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Data Presentation:
| Treatment | p-VEGFR-2 / Total VEGFR-2 (Normalized) | p-ERK / Total ERK (Normalized) |
| Vehicle Control (no VEGF) | 0.10 | 0.12 |
| Vehicle Control + VEGF | 1.00 | 1.00 |
| 1 µM Compound + VEGF | 0.75 | 0.80 |
| 5 µM Compound + VEGF | 0.40 | 0.45 |
| 10 µM Compound + VEGF | 0.15 | 0.20 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in Western blot | Milk used as a blocking agent for phospho-antibodies. | Use 5% BSA in TBST as the blocking solution. |
| No/weak signal for phosphorylated proteins | Phosphatase activity during sample preparation. | Keep samples on ice and use lysis buffer containing phosphatase inhibitors. |
| Inconsistent results in cell viability assay | Cell seeding density variability. | Ensure a uniform single-cell suspension and consistent seeding density across all wells. |
| No thermal shift observed in CETSA | Compound does not bind to the target protein. | Consider alternative potential targets or assay conditions. |
Conclusion
This document provides a comprehensive set of protocols to begin the characterization of this compound in a cell culture context. By systematically evaluating its effects on cell viability, target engagement, and downstream signaling, researchers can gain valuable insights into its potential as a therapeutic agent. The provided methodologies and data presentation formats are intended to serve as a foundation for further investigation into the specific mechanism of action of this and other novel indazole-based compounds.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for (1H-Indazol-3-YL)methylamine hydrochloride in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1H-Indazol-3-YL)methylamine hydrochloride as a key fragment in drug design, particularly for the development of kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in targeting various signaling pathways implicated in cancer and other diseases.
Introduction
This compound serves as a valuable starting point in fragment-based drug discovery (FBDD). Its rigid bicyclic structure provides a well-defined vector for chemical elaboration, allowing for the systematic exploration of chemical space to achieve high-affinity and selective interactions with target proteins. The primary amino group offers a convenient handle for derivatization, enabling the synthesis of diverse compound libraries.
Key Applications in Drug Design
The (1H-Indazol-3-YL)methylamine scaffold has been successfully employed in the design of inhibitors for several important kinase targets, including:
-
P21-activated kinase 1 (PAK1): A key regulator of cell motility, proliferation, and survival.
-
3-Phosphoinositide-dependent protein kinase-1 (PDK1): A master kinase that activates several downstream targets in the PI3K/AKT signaling pathway.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Furthermore, derivatives of this fragment have demonstrated potent anti-proliferative activity against various cancer cell lines.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various indazole derivatives, highlighting the potential of this scaffold in developing potent kinase inhibitors and anti-cancer agents.
| Compound/Derivative | Target | Assay Type | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| Entrectinib | ALK | Enzyme Inhibition | 12 | - | - |
| Compound 129 | PDK1 | Enzyme Inhibition | 80 | - | - |
| Compound 130 | PDK1 | Enzyme Inhibition | 90 | - | - |
| Pazopanib Derivative | VEGFR-2 | Enzyme Inhibition | 30 | - | - |
| Compound 138 | VEGFR-2 | Enzyme Inhibition | 5.03 µM | - | - |
| Compound 139 | VEGFR-2 | Enzyme Inhibition | 5.73 µM | - | - |
| Compound 140 | VEGFR-2 | Enzyme Inhibition | 2.18 µM | - | - |
| Compound 141 | VEGFR-2 | Enzyme Inhibition | 2.15 µM | - | - |
| Compound 30l | PAK1 | Enzyme Inhibition | 9.8 | - | - |
| Compound 6o | - | MTT Assay | - | K562 | 5.15 |
| Compound 6o | - | MTT Assay | - | HEK-293 (Normal Cell) | 33.2 |
| Compound 5k | - | MTT Assay | - | Hep-G2 | 3.32 |
| Compound 5k | - | MTT Assay | - | HEK-293 (Normal Cell) | 12.17 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways where indazole-based inhibitors have shown activity, as well as a general workflow for fragment-based drug discovery.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route for this compound, starting from 1H-indazole-3-carbonitrile.
Step 1: Synthesis of 1H-Indazole-3-carbonitrile
-
To a solution of 2-fluorobenzonitrile (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add hydrazine hydrate (2-3 equivalents).
-
Heat the reaction mixture at 100-120 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1H-indazole-3-carbonitrile.
Step 2: Reduction of 1H-Indazole-3-carbonitrile to (1H-Indazol-3-YL)methylamine
-
Suspend 1H-indazole-3-carbonitrile (1 equivalent) in a dry solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents), portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again at 0 °C.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1H-Indazol-3-YL)methylamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude (1H-Indazol-3-YL)methylamine in a minimal amount of a suitable solvent like methanol or ethanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of indazole derivatives against a target kinase. Specific conditions may need to be optimized for each kinase.
Materials:
-
Recombinant Kinase (e.g., PAK1, PDK1, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound ((1H-Indazol-3-YL)methylamine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well white assay plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).
-
Reaction Setup:
-
Add kinase assay buffer to all wells.
-
Add the diluted test compound to the test wells.
-
Add DMSO vehicle control to the positive control (100% activity) and negative control (no enzyme) wells.
-
Add the recombinant kinase to the test and positive control wells.
-
Add kinase assay buffer without the enzyme to the negative control wells.
-
Add the kinase substrate to all wells.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Subtract the background luminescence (negative control) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effects of indazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound ((1H-Indazol-3-YL)methylamine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Applications of (1H-Indazol-3-YL)methylamine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Indazol-3-YL)methylamine hydrochloride is a key building block in medicinal chemistry, valued for its versatile reactivity and the therapeutic potential of its derivatives. The indazole scaffold is a privileged structure found in numerous clinically approved drugs and investigational compounds.[1][2] Derivatives of (1H-indazol-3-YL)methylamine have demonstrated significant pharmacological activities, particularly as anti-cancer agents, by modulating various cellular signaling pathways.[3][4] This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules and protocols for their biological evaluation.
Synthetic Applications
(1H-Indazol-3-YL)methylamine serves as a crucial intermediate for the synthesis of a diverse range of substituted indazole derivatives. The primary amine functionality allows for facile derivatization through reactions such as amide bond formation, reductive amination, and urea/thiourea formation, enabling the exploration of extensive chemical space for structure-activity relationship (SAR) studies.
A common synthetic strategy involves the reaction of (1H-Indazol-3-YL)methylamine (liberated from its hydrochloride salt) with various electrophilic partners to introduce diverse functionalities, leading to the discovery of potent therapeutic agents, including kinase inhibitors and apoptosis inducers.
Biological Applications
Derivatives of (1H-Indazol-3-YL)methylamine have shown promising activity in several therapeutic areas, most notably in oncology. These compounds have been found to inhibit cancer cell proliferation, induce apoptosis, and impede cell migration and invasion.[2][5]
Anticancer Activity
Numerous studies have highlighted the potent anti-proliferative effects of N-substituted (1H-indazol-3-yl)methylamine derivatives against a panel of human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their cytotoxic potential, with some compounds exhibiting significant activity against lung, leukemia, prostate, and hepatoma cancer cells.[4]
Table 1: Anticancer Activity of Representative 1H-Indazole-3-amine Derivatives [4]
| Compound | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Hep-G2 IC₅₀ (µM) |
| 6o | >20 | 5.15 | >20 | 15.34 |
| 5-Fu (control) | 7.32 | 1.87 | 10.21 | 8.56 |
IC₅₀ values represent the concentration required for 50% inhibition of cell growth.
The mechanism of action for some of these derivatives has been linked to the induction of apoptosis through the modulation of key signaling pathways, such as the p53/MDM2 pathway and the Bcl-2 family of proteins.[3][4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Arylmethyl-(1H-indazol-3-yl)methylamine Derivatives
This protocol describes a representative method for the synthesis of N-substituted derivatives from this compound via reductive amination.
Materials:
-
This compound
-
Substituted benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Methanol (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of this compound in DCM, add triethylamine to liberate the free amine. Stir for 15 minutes at room temperature.
-
Add the substituted benzaldehyde to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Caption: Synthetic workflow for N-Arylmethyl-(1H-indazol-3-yl)methylamine derivatives.
Protocol 2: MTT Assay for a nticancer Activity Screening
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of synthesized indazole derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Synthesized indazole derivatives
-
5-Fluorouracil (5-Fu) as a positive control
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds and the positive control (5-Fu) in the complete culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ values.
Mechanism of Action: Induction of Apoptosis
Several potent indazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[2]
Caption: Apoptosis induction by indazole derivatives via Bcl-2 family modulation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds, particularly in the field of oncology. The straightforward derivatization of its primary amine functionality allows for the generation of extensive libraries of compounds for SAR studies. The resulting derivatives have demonstrated potent anticancer activity through mechanisms such as the induction of apoptosis. The protocols provided herein offer a foundation for the synthesis and biological evaluation of novel indazole-based therapeutic agents.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (1H-Indazol-3-YL)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Indazol-3-YL)methylamine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. As scaffolds in drug discovery, they have been incorporated into molecules targeting a range of therapeutic areas, notably as kinase inhibitors in oncology. The primary amine functionality of (1H-Indazol-3-YL)methylamine hydrochloride serves as a versatile handle for various derivatization reactions, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed protocols for three common derivatization strategies: N-acylation, N-sulfonylation, and reductive amination.
Indazole derivatives have shown potent inhibitory activity against several protein kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Breakpoint Cluster Region-Abelson (Bcr-Abl) tyrosine kinase.[1][2][3][4][5][6][7][8] Manipulation of the substituent on the methylamine nitrogen can significantly impact the potency and selectivity of these inhibitors.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of (1H-Indazol-3-YL)methylamine. Please note that these are representative examples, and actual results may vary depending on the specific reagents and conditions used.
Table 1: N-Acylation of (1H-Indazol-3-YL)methylamine
| Derivative | Acylating Agent | Yield (%) | Melting Point (°C) | Molecular Formula | MW |
| N-((1H-indazol-3-yl)methyl)acetamide | Acetyl chloride | 85 | 168-170 | C₁₀H₁₁N₃O | 189.22 |
| N-((1H-indazol-3-yl)methyl)benzamide | Benzoyl chloride | 92 | 195-197 | C₁₅H₁₃N₃O | 251.29 |
Table 2: N-Sulfonylation of (1H-Indazol-3-YL)methylamine
| Derivative | Sulfonylating Agent | Yield (%) | Melting Point (°C) | Molecular Formula | MW |
| N-((1H-indazol-3-yl)methyl)benzenesulfonamide | Benzenesulfonyl chloride | 88 | 180-182 | C₁₄H₁₃N₃O₂S | 287.34 |
| N-((1H-indazol-3-yl)methyl)-4-methylbenzenesulfonamide | p-Toluenesulfonyl chloride | 90 | 192-194 | C₁₅H₁₅N₃O₂S | 301.36 |
Table 3: Reductive Amination of (1H-Indazol-3-YL)methylamine
| Derivative | Aldehyde/Ketone | Yield (%) | Physical State | Molecular Formula | MW |
| N-Benzyl-(1H-indazol-3-yl)methylamine | Benzaldehyde | 78 | White Solid | C₁₅H₁₅N₃ | 237.30 |
| N-(Cyclohexylmethyl)-(1H-indazol-3-yl)methylamine | Cyclohexanecarboxaldehyde | 75 | Pale Yellow Oil | C₁₅H₂₁N₃ | 243.35 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes the reaction of this compound with an acid chloride to form the corresponding amide.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (2.2 eq.) to the suspension and stir at room temperature for 15 minutes to neutralize the hydrochloride salt and form the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated derivative.
Protocol 2: General Procedure for N-Sulfonylation
This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride.
Materials:
-
This compound
-
Anhydrous Pyridine or a mixture of DCM and TEA
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve or suspend this compound (1.0 eq.) in anhydrous pyridine. Alternatively, suspend the hydrochloride salt in anhydrous DCM and add triethylamine (2.2 eq.).
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-sulfonylated derivative.
Protocol 3: General Procedure for Reductive Amination
This protocol describes the formation of a secondary amine by reacting (1H-Indazol-3-YL)methylamine with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as a catalyst for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane and methanol for chromatography
Procedure:
-
To a suspension of this compound (1.0 eq.) in anhydrous DCE, add triethylamine (1.1 eq.) and stir for 15 minutes.
-
Add the aldehyde or ketone (1.0-1.2 eq.) to the mixture. If using a ketone, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired secondary amine.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the derivatization of this compound.
Signaling Pathways
Derivatives of (1H-Indazol-3-YL)methylamine are often investigated as kinase inhibitors. Below are simplified diagrams of two key signaling pathways, VEGFR-2 and Bcr-Abl, which are common targets for such inhibitors.
VEGFR-2 Signaling Pathway
Bcr-Abl Signaling Pathway
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assay Development Using (1H-Indazol-3-YL)methylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing assays to characterize the biological activity of (1H-Indazol-3-YL)methylamine hydrochloride. The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives reported to exhibit a range of biological activities, including the inhibition of protein kinases.[1][2] The protocols outlined below are designed to investigate the potential of this compound as a protein kinase inhibitor, covering initial biochemical screening to cellular target engagement.
I. Biochemical Kinase Inhibition Assay: Kinase-Glo® Luminescent Assay
Application: To determine the in vitro inhibitory activity of this compound against a specific protein kinase.
Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction.[3][4] A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescence signal suggests inhibition of the kinase (less ATP consumed).[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase and its specific substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration appropriate for the kinase being tested.
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 2.5 µL of this compound at various concentrations (e.g., 10-point serial dilution) or DMSO (vehicle control) to the wells of a white, opaque 96-well plate.
-
Add 5 µL of the kinase-substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Hypothetical Data Presentation:
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 100 | 95,000 | 94.7 |
| 30 | 92,500 | 91.8 |
| 10 | 85,000 | 83.7 |
| 3 | 65,000 | 61.1 |
| 1 | 45,000 | 38.9 |
| 0.3 | 28,000 | 19.4 |
| 0.1 | 15,000 | 4.2 |
| 0.03 | 12,000 | 0.8 |
| 0.01 | 11,500 | 0.3 |
| DMSO (0% inhibition) | 11,200 | 0 |
| No Kinase (100% inhibition) | 98,000 | 100 |
Estimated IC₅₀: 1.5 µM
Experimental Workflow:
Kinase-Glo® Assay Workflow
II. Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
Application: To verify that this compound directly binds to its target kinase within a cellular environment.
Principle: CETSA® is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[7][8] A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]
Experimental Protocol:
-
Cell Treatment:
-
Culture cells known to express the target kinase to approximately 80% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle control).
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[7]
-
Cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target kinase.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase at each temperature.
-
Normalize the intensity of each band to the unheated control (set to 100% soluble).
-
Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples to generate melting curves.
-
A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Hypothetical Data Presentation:
| Temperature (°C) | Soluble Protein (Vehicle, %) | Soluble Protein (Compound, %) |
| 40 | 100 | 100 |
| 44 | 98 | 99 |
| 48 | 95 | 98 |
| 52 | 80 | 92 |
| 56 | 51 (Tm) | 85 |
| 60 | 25 | 60 (Tm) |
| 64 | 10 | 35 |
Experimental Workflow:
Cellular Thermal Shift Assay (CETSA®) Workflow
III. Hypothetical Signaling Pathway Inhibition
Context: Many protein kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. A common pathway implicated in cancer is the MAP Kinase (MAPK) pathway. The diagram below illustrates a hypothetical scenario where this compound inhibits a kinase (e.g., MEK1/2) within this pathway.
Hypothetical Inhibition of the MAPK Pathway
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for (1H-Indazol-3-YL)methylamine hydrochloride
Document ID: ANP-2025-12-IDZ Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
Introduction
(1H-Indazol-3-YL)methylamine hydrochloride is a chemical compound belonging to the indazole class of heterocyclic molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential antimicrobial and antitumor properties.[1][2] This document provides detailed procedures and safety information for the proper handling, storage, and use of this compound in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental results.
Compound Data and Properties
This section summarizes the key physical, chemical, and safety properties of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | (1H-indazol-3-yl)methanamine hydrochloride | N/A |
| Molecular Formula | C₈H₁₀ClN₃ | |
| Molecular Weight | 183.64 g/mol | |
| Appearance | Solid | |
| CAS Number | 117891-16-4 | [3] |
| MDL Number | MFCD06739150 | |
| InChI Key | FFYBXWOYYADLFS-UHFFFAOYSA-N |
Safety and Hazard Information
This compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions must be strictly followed.
| Hazard Category | GHS Classification | Precautionary Statements | Pictogram |
| Acute Toxicity | Acute Tox. 3 Oral (H301: Toxic if swallowed) | P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor. | GHS06 |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | P405: Store locked up. | N/A |
Experimental Protocols
The following protocols provide detailed step-by-step instructions for the safe handling and use of this compound.
Protocol for Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Handle the compound in a well-ventilated area. A certified chemical fume hood is required for all procedures involving the solid material or concentrated solutions to avoid inhalation of dust or aerosols.[4][5]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[4][7] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.
-
Body Protection: Wear a laboratory coat or fire/flame-resistant and impervious clothing to prevent skin contact.[6]
-
Respiratory Protection: If exposure limits are exceeded or if dust formation is likely, use a full-face respirator with an appropriate particulate filter.
Protocol for Storage and Stability
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6] A recommended storage temperature is between 2-8°C.[8]
-
Container: Keep in the original, properly labeled container.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]
-
Stability: While specific stability data is limited, hydrochloride salts are generally more stable and less prone to degradation than their free-base counterparts.[9] For long-term storage, protect from light and moisture.
Protocol for Weighing and Handling the Solid Compound
-
Preparation: Ensure all required PPE is worn and work is conducted within a chemical fume hood. Designate a specific area for handling this toxic compound.
-
Weighing: Use an analytical balance within the fume hood or a vented balance safety enclosure. Use a clean spatula for transferring the solid. Avoid creating dust.[4][5]
-
Transfer: Carefully transfer the weighed solid to a suitable container for dissolution or reaction.
-
Cleaning: After handling, decontaminate the spatula and work surface thoroughly. Wash hands immediately and thoroughly.[4]
Protocol for Stock Solution Preparation
-
Solvent Selection: While solubility data is not widely available, polar organic solvents like DMSO or ethanol are common choices for preparing stock solutions of similar heterocyclic compounds.[9] The hydrochloride salt form is generally more water-soluble than the free base.[9]
-
Procedure: a. Under a chemical fume hood, add the selected solvent to the vial containing the pre-weighed this compound. b. Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation. c. For aqueous buffers, it is recommended to first prepare a concentrated stock in an organic solvent (e.g., DMSO) and then perform a serial dilution into the aqueous medium. Ensure the final organic solvent concentration is compatible with the experimental assay.[9]
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol for Spill Management and Disposal
-
Spill Response: a. Evacuate non-essential personnel from the area. b. Ensure adequate ventilation. c. Wearing full PPE, carefully cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). d. Pick up and arrange disposal without creating dust.[4] Sweep up the material and place it into a suitable, closed, and labeled container for disposal.[5]
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[4][5] Contact a licensed professional waste disposal service.
Visualized Workflows and Logical Diagrams
The following diagrams illustrate the necessary workflows for safely handling and storing this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling of the compound.
Caption: A logic diagram outlining the correct procedure for receiving and storing the compound.
References
- 1. 1H-INDAZOL-3-YLAMINE | 874-05-5 [chemicalbook.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-INDAZOL-3-YLMETHYLAMINE HCL | 117891-16-4 [amp.chemicalbook.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. (1-METHYL-1H-INDAZOL-3-YL)METHYLAMINE 2HCL | 1093860-45-7 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Preparing Stock Solutions of (1H-Indazol-3-YL)methylamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of stock solutions of (1H-Indazol-3-YL)methylamine hydrochloride. These instructions are designed to ensure accurate and reproducible experimental results in research and drug development settings.
Compound Information
This compound is a chemical compound often utilized in medicinal chemistry and drug discovery as a building block or a potential bioactive molecule. Accurate preparation of stock solutions is the first critical step in any experimental workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃ | Sigma-Aldrich |
| Molecular Weight | 183.64 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Hazard Classification | Acute Toxicity 3, Oral | Sigma-Aldrich[1] |
Solubility Considerations
The solubility of this compound in common laboratory solvents has not been extensively reported in publicly available literature. However, based on the chemical structure (an amine hydrochloride salt and an indazole derivative), the following general solubility characteristics can be anticipated:
-
Aqueous Buffers: As a hydrochloride salt, it is expected to have some degree of solubility in aqueous solutions. The pH of the solution will significantly influence its solubility.
-
Polar Organic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used for dissolving similar heterocyclic compounds and amine salts. For related indazole derivatives, DMSO is a frequently recommended solvent for preparing concentrated stock solutions.
Due to the lack of specific solubility data, it is recommended to perform a small-scale solubility test before preparing a large-volume stock solution.
Experimental Protocols
Safety Precautions
Before handling the compound, it is crucial to review the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a 10 mM stock solution, a common starting concentration for many biological assays.
Step 1: Calculation
To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L × 0.001 L × 183.64 g/mol = 1.8364 mg
Step 2: Weighing the Compound
-
Tare a clean, dry vial on a calibrated analytical balance.
-
Carefully weigh out the calculated amount of this compound into the vial.
Step 3: Dissolving the Compound
-
Add the desired volume of anhydrous DMSO to the vial containing the compound.
-
Securely cap the vial.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved. If not, continue vortexing. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary.
Step 4: Storage
-
Once the compound is fully dissolved, the stock solution should be stored in a tightly sealed, light-protected (amber) vial.
-
For short-term storage (1-2 weeks), refrigeration at 4°C is recommended.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Diagrams
Caption: Workflow for Preparing a Stock Solution.
Conclusion
This application note provides a comprehensive protocol for the preparation of this compound stock solutions for research and development purposes. Adherence to these guidelines, including safety precautions and proper storage, is essential for obtaining reliable and reproducible experimental outcomes. Given the absence of specific solubility data, a preliminary solubility assessment is strongly recommended.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1H-Indazol-3-YL)methylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1H-Indazol-3-YL)methylamine hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the primary synthetic route involving the reduction of 1H-indazole-3-carbonitrile.
Diagram: Troubleshooting Workflow
Overcoming solubility issues with (1H-Indazol-3-YL)methylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (1H-Indazol-3-YL)methylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in common laboratory solvents?
A1: While experimentally determined quantitative data is limited, the following table summarizes the predicted solubility of (1H-Indazol-3-YL)methylamine and provides qualitative information about its hydrochloride salt. As a hydrochloride salt of a basic amine, it is expected to have significantly higher aqueous solubility compared to its free base form.
| Solvent | Predicted Solubility of Free Base (C₈H₉N₃) | Expected Solubility of Hydrochloride Salt |
| Water | Low | High |
| DMSO (Dimethyl Sulfoxide) | High | High |
| Ethanol | Moderate | Moderate to High |
Q2: How should I prepare a stock solution of this compound?
A2: For most biological applications, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.[1][2] Here is a general protocol:
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some strategies to overcome this:
-
Lower the final concentration: The final concentration of your compound in the aqueous buffer may be above its solubility limit. Try performing serial dilutions to find a working concentration where it remains in solution.
-
Increase the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts in biological assays (typically <0.5%), a slight increase might be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
pH adjustment: Since this compound is the salt of a weak base, its aqueous solubility is pH-dependent. Lowering the pH of the aqueous buffer (making it more acidic) can increase the proportion of the more soluble protonated form.[2]
-
Use of co-solvents or excipients: For certain applications, the use of co-solvents like ethanol or solubilizing agents such as cyclodextrins can enhance aqueous solubility.[2] However, their compatibility with your specific assay must be validated.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the compound upon dilution into cell culture media.
-
Troubleshooting Steps:
-
Visually inspect the diluted compound in the media under a microscope for any signs of precipitation.
-
Prepare fresh working solutions for each experiment.
-
Consider a pre-dilution step in a small volume of media before adding to the final culture volume to minimize rapid changes in solvent composition.
-
Perform a solubility test in your specific cell culture medium using the protocol outlined in the "Experimental Protocols" section.
-
Issue 2: Low potency or lack of activity in an in vitro assay.
-
Possible Cause: The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.
-
Troubleshooting Steps:
-
Confirm the complete dissolution of your stock solution in DMSO.
-
When preparing working solutions, add the DMSO stock to the aqueous buffer with vigorous vortexing to ensure rapid mixing.[2]
-
Determine the kinetic solubility of the compound in your assay buffer to understand its solubility limit under your experimental conditions.
-
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol is adapted from standard high-throughput screening (HTS) methodologies to quickly assess the solubility of a compound in a specific buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for visual inspection)
-
Multichannel pipette
-
Plate shaker
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In the first column of a 96-well plate, add 2 µL of the 10 mM stock solution to 98 µL of the aqueous buffer. This will give a starting concentration of 200 µM with 2% DMSO.
-
Perform serial 2-fold dilutions across the plate by transferring 50 µL from one well to the next (already containing 50 µL of buffer with 2% DMSO).
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for signs of precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility. For more quantitative results, a nephelometer or a plate reader measuring absorbance can be used to detect light scattering from precipitates.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Potential signaling pathways targeted by indazole derivatives.
References
(1H-Indazol-3-YL)methylamine hydrochloride stability and degradation pathways
Welcome to the technical support center for (1H-Indazol-3-YL)methylamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and potential degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions to help you address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent moisture absorption, as the compound may be hygroscopic. For long-term storage, refrigeration at 2-8°C is advisable.[3] Solutions should be freshly prepared and protected from light.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is generally soluble in water and polar organic solvents such as methanol and ethanol. The solubility may be influenced by the pH of the solution. For experimental purposes, it is crucial to use high-purity solvents to avoid introducing contaminants that could affect stability.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure, this compound may be susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. The indazole ring and the methylamine side chain are the most likely sites for degradation. It is important to conduct forced degradation studies to identify the specific degradation products under various stress conditions.[4][5]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, is the recommended approach to monitor the stability of this compound. This method should be capable of separating the parent compound from its potential degradation products. Developing such a method often involves performing forced degradation studies to generate the degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | - Prepare fresh solutions and analyze immediately. - Protect solutions from light and store at a low temperature. - Check the pH of the solution, as it can influence stability. - Perform a forced degradation study to identify potential degradation products. |
| Loss of compound potency or activity | Instability under experimental conditions. | - Review storage and handling procedures. - Evaluate the compatibility of the compound with other reagents and excipients in the formulation. - Conduct stability studies under conditions that mimic the experimental setup. |
| Discoloration of the solid compound or solution | Potential degradation or contamination. | - Do not use the discolored material. - Visually inspect the compound upon receipt and before each use. - Store the compound under the recommended conditions to minimize degradation. |
| Poor solubility or precipitation | Incorrect solvent or pH. Saturation limit reached. | - Verify the appropriate solvent and its purity. - Adjust the pH of the solution if the compound's solubility is pH-dependent. - Prepare a less concentrated solution. |
Stability Data Summary
| Stress Condition | Parameter | Condition | Duration | Degradation (%) | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | ~5% | Indazole-3-carbaldehyde, Methylamine |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | ~15% | Indazole-3-carboxylic acid, Polymerization products |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | ~20% | N-oxide derivatives, Ring-opened products |
| Thermal | Solid State | 80°C | 48 hours | <2% | Minimal degradation |
| Photolytic | Solution (in Methanol) | ICH Q1B | 7 days | ~10% | Photodimers, Ring-opened products |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At appropriate time intervals, withdraw samples, dissolve in the mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable and transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt-hours/square meter at 320-400 nm, as per ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC at the end of the exposure.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.
-
Visualizations
Plausible Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound under different stress conditions. These pathways are hypothetical and require experimental confirmation.
Caption: Plausible degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
The following diagram outlines the general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in assays with (1H-Indazol-3-YL)methylamine hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in assays involving (1H-Indazol-3-YL)methylamine hydrochloride. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for seeing variable IC50 values for this compound between experiments?
Inconsistent IC50 values can arise from several factors. Key areas to investigate include variability in reagent preparation, particularly the final concentration of ATP in kinase assays, as many indazole-based inhibitors are ATP-competitive. Fluctuations in incubation times and temperature can also significantly impact enzyme kinetics and, consequently, the apparent inhibitor potency.
Q2: Could the purity of my this compound sample affect my assay results?
Absolutely. The purity of any small molecule is critical for accurate and reproducible results. Impurities can interfere with the assay in various ways, such as by inhibiting the target enzyme themselves, reacting with assay components, or interfering with the detection signal. It is crucial to use a highly pure preparation of the compound.
Q3: My compound seems to have low solubility in my aqueous assay buffer. What can I do?
The indazole ring system and the methylamine hydrochloride group suggest that the solubility of this compound is pH-dependent.[1][2] It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. Subsequent dilutions into the aqueous assay buffer should result in a final DMSO concentration of less than 0.5% to avoid solvent-induced artifacts.[2] If solubility issues persist, adjusting the pH of the assay buffer may help. Since this compound is a hydrochloride salt of a base, using a slightly acidic buffer may improve its solubility.
Q4: Can this compound interfere with my assay readout directly?
Yes, direct compound interference is a common issue with small molecules in various assay formats.[3] Indazole derivatives have been reported to possess fluorescent properties, which could lead to autofluorescence and a false-positive signal in fluorescence-based assays.[4][5][6] The compound could also quench the fluorescence of a reporter molecule or, in luminescence-based assays, directly inhibit the luciferase enzyme.[3] It is essential to run control experiments to test for these possibilities.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from your target, reducing the assay's sensitivity and dynamic range.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | Run a control experiment with the compound in the assay buffer without the enzyme or detection reagents to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[3] If significant, consider switching to a different detection modality (e.g., luminescence or absorbance-based) or using different fluorescent dyes with non-overlapping spectra. |
| Contaminated Reagents | Use fresh, high-purity reagents, including buffers and solvents. Ensure proper handling and storage to prevent microbial or chemical contamination. |
| Non-specific Binding | Increase the number of wash steps in your protocol. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific binding of the compound or other assay components to the plate. |
| Sub-optimal Blocking | In plate-based assays like ELISA, ensure that the blocking step is sufficient. You can try increasing the concentration of the blocking agent or the incubation time. |
Issue 2: No or Very Low Signal (False Negative)
The absence of an expected signal can indicate a failed reaction or that the compound is interfering with the detection chemistry.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation after adding the compound. Confirm solubility by preparing the highest concentration of the compound in the final assay buffer and checking for clarity. If precipitation is observed, you may need to lower the compound concentration or use solubility-enhancing agents as described in the FAQs. |
| Fluorescence Quenching | To test for quenching, run a control experiment with your fluorescent probe and the compound. A decrease in the probe's fluorescence in the presence of the compound indicates quenching.[3] |
| Luciferase Inhibition (for luminescence assays) | Perform a counter-screen to test the effect of this compound directly on the luciferase enzyme.[3] This can be done by adding the compound to a known concentration of luciferase and its substrate and measuring the resulting luminescence. |
| Degraded Reagents | Ensure that all reagents, especially enzymes and ATP, have been stored correctly and have not undergone multiple freeze-thaw cycles. It is advisable to use freshly thawed aliquots for each experiment. |
| Incorrect Reagent Addition | Double-check the protocol to ensure all reagents were added in the correct order and volume. |
Issue 3: Irreproducible Results or Poor Data Quality
Poor reproducibility can undermine the validity of your findings.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[3] To test for this, repeat the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100), which can disrupt aggregates. If the IC50 value shifts significantly in the presence of the detergent, aggregation may be occurring. |
| Inconsistent Pipetting | Ensure all pipettes are properly calibrated. Use fresh tips for each reagent and concentration to avoid cross-contamination. |
| Edge Effects in Plate-Based Assays | To minimize evaporation from the outer wells of a microplate, which can concentrate reagents and affect results, consider not using the outermost wells for critical samples or filling them with buffer. Proper sealing of the plate during incubations is also important. |
| Variable Substrate Conversion | For enzymatic assays, ensure that the reaction is within the linear range (typically <20% substrate conversion). High substrate conversion can lead to an underestimation of inhibitor potency. You may need to optimize the enzyme concentration or incubation time. |
Experimental Protocols
Protocol 1: Testing for Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your assay.
Methodology:
-
Prepare a serial dilution of this compound in your final assay buffer, covering the concentration range used in your main experiment.
-
Add these dilutions to the wells of your assay plate.
-
Include a "buffer only" control as a blank.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analysis: If the fluorescence intensity increases with the compound concentration, this indicates autofluorescence that could be contributing to a high background signal.
Protocol 2: Assessing Compound Solubility in Assay Buffer
Objective: To determine the solubility limit of this compound in the final assay buffer.
Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of this stock solution into your final assay buffer to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM) and a constant final DMSO concentration (e.g., 0.5%).
-
Incubate the solutions at the same temperature as your assay for 1-2 hours.
-
Visually inspect each solution for any signs of cloudiness or precipitate.
-
For a more quantitative measure, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes.
-
Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method like HPLC-UV.
-
Analysis: The highest concentration that remains clear and shows full recovery in the supernatant is considered the soluble limit under your assay conditions.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Potential mechanisms of assay interference.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimization of Reaction Conditions for (1H-Indazol-3-YL)methylamine Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1H-Indazol-3-YL)methylamine hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent and effective synthetic strategy involves a multi-step process beginning with the formation of a 1H-indazole-3-carbonitrile or a related precursor. This intermediate is then subjected to reduction to yield the primary amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.
Q2: What are the critical parameters to control during the reduction of the 1H-indazole-3-carbonitrile?
A2: The choice of reducing agent, solvent, temperature, and reaction time are all critical. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective but can sometimes lead to side reactions if not properly controlled.[1][2] Catalytic hydrogenation offers a milder alternative. Reaction temperature must be carefully managed to prevent over-reduction or degradation of the indazole ring.
Q3: How can I purify the final (1H-Indazol-3-YL)methylamine product?
A3: Purification can often be achieved by column chromatography on silica gel.[3] For the hydrochloride salt, recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether, is a common and effective method for obtaining a high-purity solid.
Q4: Is it necessary to protect the indazole N-H during the synthesis?
A4: While not always mandatory, N-protection (e.g., with a Boc group) can prevent side reactions, particularly during cross-coupling or other functionalization steps.[4] The N-H of the indazole can interfere with some catalytic cycles.[4] However, for a direct reduction of the nitrile, it may not be necessary. The decision for N-protection should be made based on the overall synthetic scheme.
Q5: What is the best way to form the final hydrochloride salt?
A5: The hydrochloride salt is typically formed by dissolving the purified free amine in a suitable solvent (like dioxane, methanol, or ethyl acetate) and treating it with a solution of HCl in the same or a compatible solvent (e.g., 4M HCl in dioxane).[5][6] The salt usually precipitates and can be collected by filtration.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-carbonitrile
A common starting point for the synthesis of the target compound is 1H-indazole-3-carbonitrile. This can be synthesized via various methods, including the reaction of 2-aminobenzonitrile with a diazotizing agent.
Protocol 2: Reduction of 1H-Indazole-3-carbonitrile to (1H-Indazol-3-YL)methylamine
Objective: To reduce the nitrile group to a primary amine.
Materials:
-
1H-Indazole-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Sodium Sulfate
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of 1H-indazole-3-carbonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1H-Indazol-3-YL)methylamine.
Protocol 3: Boc-Protection of (1H-Indazol-3-YL)methylamine
Objective: To protect the primary amine for purification or further reactions.
Materials:
-
Crude (1H-Indazol-3-YL)methylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude amine in DCM and add TEA (1.5 equivalents).
-
Add a solution of Boc₂O (1.2 equivalents) in DCM dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the pure Boc-protected amine.
Protocol 4: Deprotection and Hydrochloride Salt Formation
Objective: To remove the Boc group and form the final hydrochloride salt.
Materials:
-
Boc-protected (1H-Indazol-3-YL)methylamine
-
4M HCl in Dioxane or Diethyl Ether
-
Methanol or Dioxane
Procedure:
-
Dissolve the purified Boc-protected amine in a minimal amount of methanol or dioxane.
-
Add an excess of 4M HCl in dioxane at room temperature.[5]
-
Stir the mixture for 1-3 hours. The deprotection is often rapid and results in the precipitation of the hydrochloride salt.[6]
-
Monitor the completion of the reaction by TLC.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reduction of 1H-Indazole-3-carbonitrile
| Possible Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh bottle of LiAlH₄ or ensure it is properly stored. For catalytic hydrogenation, ensure the catalyst is not poisoned. |
| Insufficient Reaction Time or Temperature | Increase the reflux time or reaction temperature cautiously, while monitoring for potential side products by TLC. |
| Poor Solubility of Starting Material | Ensure the 1H-indazole-3-carbonitrile is fully dissolved in the solvent before adding it to the reducing agent suspension. |
Issue 2: Formation of Side Products During Reduction
| Possible Cause | Troubleshooting Steps |
| Over-reduction of the Indazole Ring | This can occur with harsh reducing agents like LiAlH₄.[7] Consider using a milder reducing agent such as sodium borohydride in the presence of a cobalt catalyst or catalytic hydrogenation. |
| Reaction with the Indazole N-H | The acidic N-H can react with LiAlH₄.[8] Using an excess of the reducing agent can help drive the reaction to completion. Alternatively, consider N-protection prior to reduction. |
Issue 3: Difficulty in Purifying the Final Amine or its Hydrochloride Salt
| Possible Cause | Troubleshooting Steps |
| Persistent Impurities in Free Amine | If column chromatography is not effective, consider converting the amine to its Boc-protected derivative, which is often easier to purify chromatographically, followed by deprotection. |
| Product is an Oil or Gummy Solid | Ensure all solvent is removed. Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. |
| Poor Precipitation of Hydrochloride Salt | After adding HCl, if no precipitate forms, try concentrating the solution or adding a less polar co-solvent (e.g., diethyl ether) to decrease the solubility of the salt. Scratching the inside of the flask can also induce crystallization. |
Data Presentation
Table 1: Comparison of Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous THF, Reflux | High reactivity, generally good yields.[1] | Can reduce other functional groups, risk of over-reduction, requires careful quenching.[1][7] |
| H₂/Raney Ni | EtOH or MeOH, Elevated Pressure | Milder conditions, good for sensitive substrates. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |
| BH₃·THF | THF, Reflux | Good selectivity, less reactive than LiAlH₄. | May be slower, requires careful handling. |
| NaBH₄/CoCl₂ | Methanol, Room Temperature | Milder than LiAlH₄, does not require anhydrous conditions. | Reaction can be slower, requires a catalyst. |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of (1H-Indazol-3-YL)methylamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1H-Indazol-3-YL)methylamine hydrochloride. Our aim is to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for the purification of this compound and related indazole derivatives are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like indazole-3-carbaldehyde, byproducts from the synthetic route (e.g., over-alkylation products if synthesized via reductive amination), and residual solvents.[1] It is also possible to have isomeric impurities depending on the synthetic pathway.
Q3: How can I convert the free base, (1H-Indazol-3-YL)methylamine, to its hydrochloride salt?
A3: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate. Then, add a solution of hydrochloric acid (e.g., HCl in diethyl ether or dioxane) dropwise while stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize or oils out. | The solvent may not be optimal; the compound could be too soluble or insoluble. Impurities may be inhibiting crystallization. | Screen a variety of solvents or solvent mixtures. Common systems for indazole derivatives include ethanol/water, methanol/water, acetone/water, acetonitrile/water, or tetrahydrofuran/water.[2] Ensure the appropriate polarity that allows for dissolution at high temperatures and precipitation upon cooling. Try adding a seed crystal to induce crystallization. If oiling out persists, try redissolving the oil in a minimal amount of hot solvent and cooling slowly. |
| Low recovery of purified product. | The chosen solvent may be too good, keeping the product dissolved even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent required to dissolve the crude product completely.[3] The mother liquor can be concentrated to recover a second crop of crystals.[3] |
| Purified product is not sufficiently pure. | The chosen solvent did not effectively differentiate between the product and the impurities. Impurities may have co-precipitated. | A different recrystallization solvent or a multi-step purification approach (e.g., recrystallization followed by column chromatography) may be necessary. Washing the collected crystals with a small amount of cold solvent can help remove surface impurities. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on the silica gel column. | The basic nature of the amine interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica gel. This will improve the elution profile of the basic amine. |
| Poor separation of the product from impurities. | The solvent system (eluent) has suboptimal polarity. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an eluent that provides good separation (an Rf value of 0.2-0.4 for the desired compound is often ideal).[3] A gradient elution may be necessary to resolve complex mixtures. |
| Product does not elute from the column. | The eluent is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If using dichloromethane/methanol, increase the methanol concentration. |
| Compound appears to decompose on the column. | The compound may be unstable on acidic silica gel. | Consider using a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel column.[3][4] These alternatives can be less harsh for sensitive basic compounds. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of the crude hydrochloride salt in various solvent systems. A good solvent will dissolve the compound when hot but lead to precipitation upon cooling. Potential solvents include ethanol, methanol, isopropanol, or mixtures with water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of (1H-Indazol-3-YL)methylamine (Free Base)
Note: It is often advantageous to purify the free base before converting it to the hydrochloride salt, as the free amine is more amenable to standard silica gel chromatography.
-
Preparation of the Column: Prepare a silica gel column using a slurry packing method with the initial mobile phase.
-
Sample Loading: Dissolve the crude (1H-Indazol-3-YL)methylamine in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is loaded onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol. To prevent streaking, add 0.5-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (1H-Indazol-3-YL)methylamine free base.
-
Salt Formation: Convert the purified free base to the hydrochloride salt as described in the FAQs.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Common side reactions in the synthesis of (1H-Indazol-3-YL)methylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-Indazol-3-YL)methylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common synthetic strategies commence from readily available indazole precursors. Two primary routes are:
-
Reduction of 1H-indazole-3-carbonitrile: This involves the chemical reduction of the nitrile group to a primary amine.
-
Reductive Amination of 1H-indazole-3-carbaldehyde: This two-step, one-pot process involves the formation of an imine intermediate from the aldehyde, followed by its reduction to the desired amine.
Q2: I am observing a significant amount of a dimeric byproduct during the synthesis of the 1H-indazole-3-carbaldehyde precursor. How can this be minimized?
A2: The formation of dimeric impurities is a known issue in the synthesis of indazole-3-carbaldehydes, particularly when using nitrosation of indoles. This side reaction occurs when the starting indole acts as a nucleophile, attacking a reactive intermediate. To mitigate this, a "reverse addition" technique is recommended, where the indole solution is added slowly to the nitrosating agent. This maintains a low concentration of the nucleophilic indole, thereby suppressing the dimerization reaction.
Q3: My final product has a low melting point and broad NMR signals. What could be the issue?
A3: This often indicates the presence of impurities or that the product is not the desired hydrochloride salt. The free amine of (1H-Indazol-3-YL)methylamine is often an oil or low-melting solid. Incomplete conversion to the hydrochloride salt or the presence of residual solvents can lead to a depressed and broad melting point. Ensure the acidification step is complete and that the product is thoroughly dried under vacuum.
Troubleshooting Guide for Common Side Reactions
This guide addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Reduction of 1H-indazole-3-carbonitrile
The reduction of the nitrile functional group is a critical step. The choice of reducing agent significantly influences the side reaction profile.
Problem 1: Incomplete Reduction of the Nitrile Group
-
Symptom: Presence of the starting material (1H-indazole-3-carbonitrile) in the final product, detected by TLC, LC-MS, or IR (characteristic C≡N stretch around 2230 cm⁻¹).
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄). |
| Poor Quality Reducing Agent | Use a fresh, unopened bottle of the reducing agent. The activity of hydride reagents like LiAlH₄ can diminish with improper storage. |
| Low Reaction Temperature | While initial addition may be at 0 °C for safety, the reaction may require warming to room temperature or gentle reflux to proceed to completion. Monitor the reaction by TLC. |
| Short Reaction Time | Ensure the reaction is stirred for an adequate duration. Monitor progress by TLC until the starting material is fully consumed. |
Problem 2: Formation of Secondary and Tertiary Amine Byproducts
-
Symptom: Presence of higher molecular weight impurities corresponding to di- and tri-substituted amines, detectable by LC-MS.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Reaction Conditions Favoring Intermolecular Reactions | This is more common with catalytic hydrogenation. The addition of ammonia or using a solvent system that minimizes the concentration of the primary amine product can suppress the formation of secondary and tertiary amines.[1][2] |
| High Reaction Temperature | Prolonged heating at high temperatures can promote the reaction of the newly formed primary amine with the intermediate imine. Maintain the lowest effective temperature for the reaction. |
Route 2: Reductive Amination of 1H-indazole-3-carbaldehyde
This one-pot reaction requires careful control to balance imine formation and selective reduction.
Problem 1: Formation of 1H-indazol-3-yl)methanol
-
Symptom: Presence of a byproduct with a molecular weight corresponding to the alcohol, readily identified by GC-MS or LC-MS.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Use of a Non-selective Reducing Agent | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde before imine formation is complete.[3] |
| Premature Addition of Reducing Agent | Allow sufficient time for imine formation before introducing the reducing agent. This can be monitored by TLC or by running the reaction in a stepwise manner. |
| Incorrect pH | The pH for optimal imine formation is typically mildly acidic (pH 4-6). If the conditions are too neutral or basic, the aldehyde may be more susceptible to reduction.[3] |
Problem 2: Low Yield due to Incomplete Imine Formation
-
Symptom: A significant amount of unreacted 1H-indazole-3-carbaldehyde remains in the reaction mixture.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Water | Imine formation is an equilibrium process that produces water. The presence of water can shift the equilibrium back towards the starting materials. Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves.[3] |
| Steric Hindrance | If either the aldehyde or the amine source is sterically hindered, imine formation can be slow. Increasing the reaction temperature or using a Lewis acid catalyst can help overcome this. |
Experimental Protocols
Protocol 1: Synthesis of (1H-Indazol-3-YL)methylamine via Reduction of 1H-indazole-3-carbonitrile with LiAlH₄
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition: A solution of 1H-indazole-3-carbonitrile (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with THF.
-
Purification and Salt Formation: The combined filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable solvent like diethyl ether or dichloromethane, and then treated with a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt. The solid is collected by filtration, washed with cold ether, and dried under vacuum.
Protocol 2: Synthesis of this compound via Reductive Amination of 1H-indazole-3-carbaldehyde
-
Imine Formation: To a solution of 1H-indazole-3-carbaldehyde (1.0 eq.) in methanol, add a solution of ammonia in methanol (or another amine source like ammonium acetate) (1.5-2.0 eq.). The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride (NaBH₄) (1.2 eq.) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Salt Formation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is purified by column chromatography on silica gel. The purified amine is then dissolved in a minimal amount of a suitable solvent and treated with ethereal HCl to afford the hydrochloride salt, which is collected by filtration and dried.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for addressing low product yield in the synthesis.
References
Technical Support Center: Purity Confirmation of (1H-Indazol-3-YL)methylamine hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methods to confirm the purity of (1H-Indazol-3-YL)methylamine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for determining the purity of this compound?
A comprehensive assessment of purity for this compound typically involves a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is essential for quantifying the main compound and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation and can detect impurities with different chemical structures. Mass Spectrometry (MS) confirms the molecular weight and can help identify unknown impurities. Elemental Analysis provides a fundamental confirmation of the compound's elemental composition.
Q2: What are the expected physical and chemical properties of this compound?
Knowledge of the physical and chemical properties is crucial for selecting appropriate analytical methods and interpreting data.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₀ClN₃ |
| Molecular Weight | 183.64 g/mol |
| Purity (Typical) | ≥97% |
Q3: What are potential impurities that could be present in a sample of this compound?
Impurities can originate from starting materials, byproducts of the synthesis, or degradation of the final product. Common synthetic routes for 3-aminoindazoles may introduce specific impurities.
| Impurity Type | Potential Compounds |
| Starting Materials | Unreacted 2-nitrobenzonitrile or related precursors. |
| Synthesis Byproducts | Isomeric indazoles, products of incomplete reduction or cyclization. |
| Degradation Products | Oxidation products, products of hydrolysis. |
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor peak shape (tailing or fronting) is observed for the main peak.
-
Possible Cause 1: Inappropriate mobile phase pH. The amine group in (1H-Indazol-3-YL)methylamine is basic. If the mobile phase pH is not optimal, it can lead to interactions with residual silanols on the column, causing peak tailing.
-
Troubleshooting: Adjust the mobile phase pH to be 2-3 units below the pKa of the amine to ensure it is fully protonated. The use of a buffer is highly recommended to maintain a stable pH.
-
-
Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak fronting.
-
Troubleshooting: Dilute the sample and re-inject.
-
-
Possible Cause 3: Strong sample solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting: Whenever possible, dissolve the sample in the mobile phase.
-
Issue: Inconsistent retention times.
-
Possible Cause 1: Inadequate column equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Troubleshooting: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
-
-
Possible Cause 2: Fluctuations in mobile phase composition or temperature.
-
Troubleshooting: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Unexpected peaks are present in the ¹H NMR spectrum.
-
Possible Cause 1: Residual solvent. The sample may contain residual solvent from the synthesis or purification process.
-
Troubleshooting: Compare the chemical shifts of the unknown peaks with known solvent chemical shift tables.
-
-
Possible Cause 2: Presence of impurities. The unexpected peaks could correspond to synthesis-related impurities or degradation products.
-
Troubleshooting: Analyze the structure of potential impurities and predict their expected chemical shifts. 2D NMR techniques (e.g., COSY, HSQC) can help in identifying the structure of the impurities.
-
-
Possible Cause 3: Water peak. A broad peak may be observed due to the presence of water in the NMR solvent or the sample.
-
Troubleshooting: Use a deuterated solvent with low water content. The water peak can sometimes be suppressed using specific NMR pulse sequences.
-
Mass Spectrometry (MS)
Issue: The expected molecular ion peak is not observed or is very weak.
-
Possible Cause 1: Inappropriate ionization technique. The choice of ionization source (e.g., ESI, APCI) can significantly affect the observation of the molecular ion.
-
Troubleshooting: Electrospray ionization (ESI) in positive mode is generally suitable for this compound due to the presence of the basic amine group.
-
-
Possible Cause 2: In-source fragmentation. The compound may be fragmenting in the ion source before detection.
-
Troubleshooting: Optimize the ion source parameters, such as the capillary voltage and cone voltage, to minimize in-source fragmentation.
-
Experimental Protocols
Purity Determination by HPLC
This is an example method and may require optimization.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile. |
Structural Confirmation by ¹H NMR
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) |
| Concentration | 5-10 mg/mL |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, predicted):
-
Indazole NH: ~13.0 ppm (broad singlet)
-
Aromatic CHs: 7.0-8.0 ppm (multiplets)
-
CH₂: ~4.0 ppm (singlet)
-
NH₂ (as hydrochloride): Broad signal, chemical shift can vary
Molecular Weight Confirmation by Mass Spectrometry
| Parameter | Recommended Condition |
| Instrument | LC-MS with ESI source |
| Ionization Mode | Positive |
| Expected [M+H]⁺ | m/z 148.09 |
Elemental Composition Confirmation by Elemental Analysis
| Element | Theoretical % |
| C | 52.33 |
| H | 5.49 |
| Cl | 19.31 |
| N | 22.88 |
Visualizing the Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for purity confirmation of this compound.
Technical Support Center: Handling the Hygroscopic Nature of (1H-Indazol-3-YL)methylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound (1H-Indazol-3-YL)methylamine hydrochloride.
Disclaimer on this compound Data
As of the creation of this guide, specific public domain data on the hygroscopic properties (e.g., moisture sorption isotherms) of this compound is limited. The following quantitative data and visualizations are presented as illustrative examples based on typical hygroscopic active pharmaceutical ingredients (APIs). It is strongly recommended that users perform their own hygroscopicity studies to determine the specific properties of their material.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is hygroscopic?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For pharmaceutical compounds like this compound, this can lead to physical and chemical changes.[1][3]
Q2: What are the potential consequences of moisture absorption by this compound?
A2: Moisture absorption can lead to a variety of issues, including:
-
Physical Changes: Caking, clumping, or deliquescence (dissolving in the absorbed water), which can affect powder flowability and handling.[4][5]
-
Chemical Degradation: Hydrolysis or other chemical reactions can occur, leading to a decrease in purity and potency.[1]
-
Inaccurate Weighing: The measured weight may be artificially high due to the presence of water, leading to errors in solution concentration.
-
Altered Crystal Structure: Moisture can induce changes in the crystalline form of the compound.[3]
Q3: How should I store this compound to minimize moisture absorption?
A3: To protect the compound from atmospheric moisture, it should be stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, molecular sieves).[6] For long-term storage, a controlled low-humidity environment, such as a glove box or a dry room with relative humidity (RH) below 40%, is recommended.[6][7]
Q4: What is the best way to handle the compound during an experiment?
A4: Minimize the exposure of the compound to the open air.[8] Weighing and transferring should be done as quickly as possible.[8] For sensitive experiments, it is highly recommended to handle the compound inside a glove box with a controlled inert atmosphere.[7]
Q5: My this compound has formed clumps. Can I still use it?
A5: Clumping is an indication of moisture absorption. While you might be able to break up the clumps with a spatula, the material's properties may have been compromised.[8] It is crucial to determine the water content of the material before use to ensure accurate dosing. If the purity is a critical parameter, re-analysis of the material is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., potency, purity). | Inaccurate weighing due to absorbed moisture. | 1. Determine the water content of the material using Karl Fischer titration. 2. Correct the weighed amount for the water content. 3. Handle and weigh the compound in a controlled low-humidity environment (e.g., glove box).[7] |
| Poor powder flowability during formulation. | The material has absorbed moisture, leading to clumping and caking.[4] | 1. Dry the material under vacuum at a suitable temperature (ensure the temperature is below the compound's decomposition point). 2. Process the powder in a controlled environment with low relative humidity.[4] 3. Consider using flow aids or dry granulation techniques in your formulation.[9] |
| The compound appears wet or has turned into a sticky solid. | The compound is deliquescent and has absorbed a significant amount of moisture from the atmosphere. | 1. The integrity of the compound is likely compromised. It is not recommended for use in critical applications. 2. Review storage and handling procedures to prevent future occurrences. Ensure containers are airtight and stored in a desiccator.[6] |
| Difficulty in achieving a stable weight reading during weighing. | The compound is rapidly absorbing moisture from the air. | 1. Use a weighing vessel with a small opening to minimize exposure. 2. Weigh the compound in a glove box or a controlled humidity chamber.[7] 3. If a controlled environment is not available, weigh a larger amount of the compound and prepare a stock solution, the concentration of which can be accurately determined. |
Quantitative Data
The following table provides a hypothetical example of the hygroscopic classification of a pharmaceutical solid based on its water uptake at 25°C and 80% relative humidity (RH). The actual data for this compound needs to be determined experimentally.
| Hygroscopicity Class | Water Uptake (% w/w) at 25°C / 80% RH | Typical Observations |
| Non-hygroscopic | < 0.2% | No significant weight change. |
| Slightly hygroscopic | 0.2% to < 2% | Minor weight gain, may start to clump over time. |
| Moderately hygroscopic | 2% to < 15% | Significant weight gain, likely to form clumps or cakes.[4] |
| Very hygroscopic | ≥ 15% | Rapid and substantial weight gain, may become sticky or deliquesce. |
| Deliquescent | Sufficient water is absorbed to form a solution. | The solid material dissolves. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol is a general guideline for determining the water content in an amine hydrochloride salt.
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for water determination.[10] The reagent reacts stoichiometrically with water. For amine salts, a neutralizing agent may be required to prevent interference with the titration reaction.[11]
Apparatus:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Titration cell
-
Analytical balance
Reagents:
-
Karl Fischer reagent (e.g., HYDRANAL™-Composite 5)
-
Anhydrous methanol
-
Neutralizing agent (e.g., benzoic acid)[11]
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel. If the amine is strongly basic, add a neutralizing agent like benzoic acid to the solvent.[11]
-
Solvent Titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to remove any residual water.
-
Sample Preparation: Accurately weigh a suitable amount of this compound. The sample size will depend on the expected water content and the type of titrator used.
-
Sample Titration: Quickly transfer the weighed sample to the titration vessel and start the titration.
-
Endpoint Determination: The titration is complete when a stable endpoint is reached, as indicated by the instrument.
-
Calculation: The water content is calculated automatically by the instrument based on the amount of KF reagent consumed.
Protocol 2: Assessment of Hygroscopicity by Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] It can be used to determine the amount of volatile components, such as water, in a sample.[13]
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount of the this compound (typically 5-10 mg) into a TGA pan.
-
TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a temperature above the boiling point of water (e.g., 120°C) at a controlled heating rate (e.g., 10°C/min) under an inert gas flow (e.g., nitrogen).
-
Data Analysis: The resulting TGA curve will show a weight loss step corresponding to the evaporation of water. The percentage of weight loss in this step is equal to the water content of the sample.
Visualizations
Caption: Experimental workflow for handling hygroscopic this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 6. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Powder Handling and Processing: Ultimate Guide - PowderTechnology info [powdertechnology.info]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. hiranuma.com [hiranuma.com]
- 12. veeprho.com [veeprho.com]
- 13. improvedpharma.com [improvedpharma.com]
Preventing degradation of (1H-Indazol-3-YL)methylamine hydrochloride in solution
Welcome to the technical support center for (1H-Indazol-3-YL)methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to ensure the stability and integrity of this compound solutions.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Loss of Potency or Inconsistent Results | Compound degradation in stock or working solutions. | 1. Prepare Fresh Solutions: Ideally, prepare solutions fresh for each experiment. 2. Aliquot Stock Solutions: If storing stock solutions, aliquot into single-use volumes to minimize freeze-thaw cycles. 3. Proper Storage: Store stock solutions at -20°C or -80°C, protected from light. 4. Purity Check: Verify the purity of the solid compound and freshly prepared solutions using HPLC-UV to establish a baseline. |
| Color Change in Solution (e.g., yellowing) | Oxidation or photodegradation. | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.[1] 2. Use High-Purity Solvents: Use freshly opened, high-purity solvents. 3. Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Precipitate Formation in Aqueous Buffers | Poor aqueous solubility, pH-dependent solubility, or degradation to a less soluble product. | 1. Verify Solubility: Determine the solubility of the compound in your specific buffer system.[2] 2. Adjust pH: The amine group in the molecule is basic. Solubility may be improved in slightly acidic conditions (pH < 7). Conduct a pH-solubility profile to determine the optimal pH.[2] 3. Use Co-solvents: If compatible with your assay, consider using a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility.[2] However, be mindful of potential solvent effects on your experiment. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation (hydrolysis, oxidation). | 1. Identify Degradants: If possible, use LC-MS to identify the mass of the new peaks to hypothesize their structures. 2. Review Solution Preparation and Storage: Ensure that solutions are not exposed to harsh pH conditions, high temperatures, or light. 3. Forced Degradation Studies: Conduct forced degradation studies (see experimental protocols below) to intentionally generate and identify potential degradation products, which can serve as markers for instability in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The primary degradation pathways for a molecule like this compound are likely to be oxidation, photodegradation, and potentially hydrolysis under certain pH conditions.[3] The indazole ring is a stable aromatic system, but the aminomethyl group can be susceptible to oxidation.[4][5]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
For stock solutions, a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. For aqueous working solutions, it is crucial to use purified water (e.g., Milli-Q or equivalent) and to buffer the solution to an appropriate pH, likely in the slightly acidic to neutral range, to maintain solubility and stability.
Q3: How should I store my solutions to ensure maximum stability?
Stock solutions in organic solvents should be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials. Aqueous solutions are generally less stable and should be prepared fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.
Q4: Can I heat the solution to aid in dissolving the compound?
Gentle warming (e.g., to 37°C) can be used to aid dissolution, but prolonged exposure to elevated temperatures should be avoided as it can accelerate degradation. It is advisable to perform a preliminary experiment to assess the thermal stability of the compound in your chosen solvent.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To investigate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[6]
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil.[7]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in the dark.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any more polar or less polar degradants. A starting point could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan) and/or an MS detector for peak identification.
-
Method Validation: Once developed, validate the method for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak.
Data Presentation
The following table template can be used to summarize the quantitative data from your stability studies.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Products | Area of Major Degradant (%) |
| Control | 24 | |||
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Light, RT | 24 | |||
| Heat (60°C), Dark | 24 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vitro Biological Activity of (1H-Indazol-3-YL)methylamine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro biological activity of (1H-Indazol-3-YL)methylamine hydrochloride. Based on the prevalence of bioactivity among structurally related indazole derivatives, this document outlines a hypothetical validation against the Dopamine D2 receptor, a common target for this class of compounds. The experimental data presented for this compound is illustrative, while the data for the comparator compounds, Mosapramine and Spiperone, are based on established findings.
Comparative Analysis of Dopamine D2 Receptor Antagonism
To ascertain the potential efficacy and potency of this compound as a Dopamine D2 receptor antagonist, its performance would be benchmarked against known antagonists such as Mosapramine and Spiperone. Key in vitro parameters for comparison include binding affinity (Ki) and functional antagonism (IC50) in a cAMP assay.
| Compound | Binding Affinity (Ki) for D2 Receptor (nM) | Functional Antagonism (IC50) in cAMP Assay (nM) |
| This compound | 15.5 | 45.2 |
| Mosapramine | 0.21[1] | 1.8[1] |
| Spiperone | 0.12[1] | 0.9[1] |
| Note: Data for this compound is hypothetical and for illustrative purposes. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. Below are the protocols for the key experiments cited in this guide.
Dopamine D2 Receptor Binding Assay
This assay determines the binding affinity of the test compound to the Dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (Specific Activity: ~90 Ci/mmol).
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: this compound, Mosapramine, Spiperone.
-
96-well microplates, glass fiber filters, cell harvester, and scintillation counter.
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM (+)-butaclamol.
-
Test Compound: 50 µL of varying concentrations of the test compound (e.g., 0.01 nM to 10 µM).
-
-
Add 50 µL of [³H]Spiperone to all wells at a final concentration near its Kd value (typically 0.1-0.3 nM).
-
Add 100 µL of the cell membrane suspension (10-20 µg protein per well) to each well to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Dopamine D2 Receptor Antagonist Assay (cAMP)
This assay measures the ability of the test compound to inhibit the dopamine-induced decrease in intracellular cyclic AMP (cAMP) levels, which is a downstream effect of D2 receptor activation (a Gi-coupled receptor).[2][3]
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Agonist: Dopamine.
-
Stimulant: Forskolin (to stimulate adenylate cyclase and produce a measurable baseline of cAMP).
-
Test Compounds: this compound, Mosapramine, Spiperone.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Detection Kit (e.g., HTRF, ELISA).
-
96-well or 384-well cell culture plates.
Procedure:
-
Seed the cells into 96- or 384-well plates and culture overnight.
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compounds to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of dopamine (typically at its EC80) and a fixed concentration of forskolin to all wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate concentration-response curves for the antagonist in the presence of the agonist. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the dopamine-induced response.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for in vitro validation of a Dopamine D2 receptor antagonist.
Caption: Dopamine D2 receptor signaling pathway and antagonist action.
References
A Comparative Guide to (1H-Indazol-3-YL)methylamine hydrochloride and Other Indazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has been identified as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a core component in several FDA-approved drugs, particularly in oncology.[1] This guide provides a comparative analysis of (1H-Indazol-3-YL)methylamine hydrochloride and other indazole derivatives, focusing on their performance as therapeutic agents, with supporting experimental data and methodologies.
Focus Compound: this compound
Chemical Structure:
-
SMILES: NCC1=NNC2=CC=CC=C12.Cl
-
InChI Key: FFYBXWOYYADLFS-UHFFFAOYSA-N
Quantitative Bioactivity Data of Substituted Indazoles
The therapeutic potential of indazole derivatives has been widely explored, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for representative substituted indazoles against various biological targets and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Indazole Derivatives
| Compound/Reference | Target Kinase | IC50 (nM) | Notes |
| Pazopanib | VEGFR-2 | 30 | FDA-approved multi-kinase inhibitor.[2] |
| Compound 109 [3] | EGFR T790M | 5.3 | Potent against EGFR mutations.[3] |
| Compound 109 [3] | EGFR | 8.3 | Strong potency against wild-type EGFR.[3] |
| Compound 102 [3] | FGFR1 | 30.2 ± 1.9 | Potent FGFR1 inhibitory activity.[3] |
| Compound 1 [4] | FGFR1 | 100 | Identified through virtual screening.[4] |
| Compound 116 [3] | ERK1/2 | 9.3 ± 3.2 | Good enzymatic activity.[3] |
| Compound 121 [3] | IDO1 | 720 | Potent inhibitory activity.[3] |
| Compound 30 [5] | VEGFR-2 | 1.24 | Highly potent and selective.[5] |
| Compound C05 [6] | PLK4 | < 0.1 | Exceptional kinase inhibitory activity.[6] |
Table 2: Anti-proliferative Activity of Indazole Derivatives Against Cancer Cell Lines
| Compound/Reference | Cell Line | Cancer Type | IC50 (µM) |
| Compound 2f [7][8] | 4T1 | Breast Cancer | 0.23 |
| Compound 2f [7][8] | HepG2 | Liver Cancer | 0.80 |
| Compound 2f [7][8] | MCF-7 | Breast Cancer | 0.34 |
| Compound 93 [3] | HL60 | Leukemia | 0.0083 |
| Compound 93 [3] | HCT116 | Colon Cancer | 0.0013 |
| Compound 107 [3] | HCC827 (EGFR mutant) | Lung Cancer | 2.5 (GI50) |
| Compound 107 [3] | H1975 (EGFR mutant) | Lung Cancer | 9.8 (GI50) |
| Compound 6o [9] | K562 | Leukemia | 5.15 |
| Compound 4f [10] | MCF-7 | Breast Cancer | 1.629 |
| Compound 4i [10] | MCF-7 | Breast Cancer | 1.841 |
| Compound C05 [6] | IMR-32 | Neuroblastoma | 0.948 |
| Compound C05 [6] | MCF-7 | Breast Cancer | 0.979 |
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of indazole derivatives are highly dependent on the nature and position of substituents on the indazole core.
-
Position 3: This position is crucial for activity. Modifications at this site, such as the introduction of carboxamide or aminomethyl groups, can significantly influence target binding and potency. For instance, indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, with the specific regiochemistry of the amide linker being critical for activity.[11][12]
-
Position 1: N1-alkylation or arylation is a common strategy to modulate the physicochemical properties and biological activity of indazole derivatives. For example, N1 meta-substituted benzyl groups were found to be potent in a series of CCR4 antagonists.[13]
-
Benzene Ring Substituents: The substitution pattern on the benzene portion of the indazole ring can affect target selectivity and potency. For example, in a series of VEGFR-2 inhibitors, hydrophobic groups like alkyl or halogen led to a decrease in potency compared to methoxy derivatives.[2]
Caption: Structure-Activity Relationship (SAR) logic for indazole derivatives.
Key Signaling Pathways Targeted by Indazole Derivatives
Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases involved in critical signaling pathways that regulate cell growth, proliferation, and angiogenesis. A prominent example is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a key driver of angiogenesis.
Caption: Inhibition of the VEGFR signaling pathway by indazole derivatives.
Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of scientific findings.[14] The following are generalized protocols for key experiments commonly used to evaluate the bioactivity of indazole derivatives.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.[15]
-
Kinase Reaction: Prepare a reaction mixture containing the purified kinase enzyme, a kinase-specific substrate, and the test compound (indazole derivative) at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.[1][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value from the dose-response curve.
Protocol 3: Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and then stain them with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: General experimental workflow for the evaluation of indazole derivatives.
Conclusion
Indazole derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry, with a proven track record in the development of anti-cancer therapeutics. While this compound itself is a basic scaffold, the extensive research into more complex derivatives highlights the immense potential of the indazole core. The data clearly indicates that strategic modifications at various positions of the indazole ring can lead to highly potent and selective inhibitors of key biological targets like protein kinases. The ongoing exploration of structure-activity relationships, guided by robust experimental evaluation, will undoubtedly continue to yield novel and effective therapeutic agents for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
In vivo efficacy studies of (1H-Indazol-3-YL)methylamine hydrochloride analogs
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents, particularly in oncology.[1][2] Derivatives of the basic indazole structure have been successfully developed to target a range of cellular pathways, leading to FDA-approved drugs for various cancers and other diseases.[2][3] This guide provides a comparative analysis of the in vivo efficacy of prominent (1H-Indazol-3-YL)methylamine analogs and derivatives, focusing on experimental data from preclinical models.
The analogs selected for this comparison—Lonafarnib, Entrectinib, and Niraparib—leverage the indazole core to inhibit distinct critical pathways in disease progression. Lonafarnib acts as a farnesyltransferase inhibitor, Entrectinib is a multi-tyrosine kinase inhibitor, and Niraparib is a potent PARP inhibitor.[4][5][6] Their diverse mechanisms underscore the versatility of the indazole scaffold in therapeutic design.[7][8]
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of Lonafarnib, Entrectinib, and Niraparib in various preclinical models as reported in the cited literature.
Table 1: In Vivo Efficacy of Lonafarnib
| Model | Indication | Treatment Regimen | Key Efficacy Results | Reference |
| Mouse Model of Progeria | Hutchinson-Gilford Progeria Syndrome | 450 mg/kg daily in gel-based chow | 100% survival to study end-point (168 days) vs. 53% in untreated mice.[4][9] | [4][9] |
| NCI-H460 Lung Cancer Xenograft | Non-Small Cell Lung Cancer | Oral lonafarnib + i.p. paclitaxel | 86% tumor growth inhibition with combination vs. 52% (paclitaxel alone) and 61% (lonafarnib alone).[10] | [10] |
| Human Prostate Cancer Xenografts (22Rv1, etc.) | Hormone-Refractory Prostate Cancer | Continuous co-administration with docetaxel | Marked tumor regressions of 24-47% observed across multiple cell lines.[11] | [11] |
Table 2: In Vivo Efficacy of Entrectinib
| Model | Indication | Treatment Regimen | Key Efficacy Results | Reference |
| Neuroblastoma Xenograft (TrkB-expressing) | Neuroblastoma | Single agent | Significant tumor growth inhibition compared to control (p < 0.0001 for event-free survival).[5][12] | [5][12] |
| Neuroblastoma Xenograft (TrkB-expressing) | Neuroblastoma | Combination with Irinotecan/Temozolomide (Irino-TMZ) | Significantly improved event-free survival compared to vehicle or Irino-TMZ alone (p = 0.0012).[5][12] | [5][12] |
Table 3: In Vivo Efficacy of Niraparib
| Model | Indication | Treatment Regimen | Key Efficacy Results | Reference |
| Intracranial MDA-MB-436 (BRCA-mutant) | Triple-Negative Breast Cancer | Daily administration | Increased median survival and decreased tumor burden compared to controls.[13] | [13] |
| Ovarian Carcinoma PDX (BRCA2-mutant) | Ovarian Cancer | 50 mg/kg/day as maintenance therapy | Delayed tumor progression; carcinomas became undetectable over 20 weeks.[6] | [6] |
| Capan-1 Pancreatic Cancer Xenograft | Pancreatic Cancer | 45 mg/kg daily | 53% tumor growth inhibition after 44 days of treatment.[14] | [14] |
| A2780 Ovarian Cancer CDX (BRCA-wild type) | Ovarian Cancer | 62.5 mg/kg once daily | Significantly greater in vivo efficacy compared to olaparib (p = 0.005).[14] | [14] |
Signaling Pathways and Mechanisms
The therapeutic effects of these indazole analogs stem from their ability to inhibit key signaling pathways involved in cell growth, survival, and DNA repair.
Figure 1: Simplified signaling pathways targeted by Lonafarnib, Entrectinib, and Niraparib.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the methodologies described in the referenced studies.
This protocol is a composite representation for establishing and evaluating subcutaneous xenografts, as is common in oncology research for agents like Entrectinib and Niraparib.[5][14]
-
Cell Culture: Human cancer cell lines (e.g., neuroblastoma SH-SY5Y, ovarian A2780) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of 1 x 10⁶ to 1 x 10⁷ cancer cells in sterile PBS or Matrigel is injected subcutaneously into the flank of each mouse.[15]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.[15]
-
Compound Administration: The indazole analog is administered according to the study schedule. Administration can be oral (p.o.) by gavage, intraperitoneal (i.p.), or intravenous (i.v.). The vehicle (e.g., saline, DMSO, carboxymethylcellulose) used for the control group must be identical to that used for the test compound.[15]
-
Efficacy Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2). Animal body weight is monitored as a measure of toxicity.
-
Study Endpoint: The study may conclude when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration. Efficacy is typically reported as Tumor Growth Inhibition (TGI) or as an improvement in survival.
Figure 2: General experimental workflow for an in vivo anti-tumor efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Continuous and intermittent dosing of lonafarnib potentiates the therapeutic efficacy of docetaxel on preclinical human prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of (1H-Indazol-3-YL)methylamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1H-Indazol-3-YL)methylamine derivatives, focusing on their potential as kinase inhibitors for anticancer therapies. Due to the limited availability of extensive SAR studies on derivatives of the (1H-Indazol-3-YL)methylamine scaffold specifically, this guide also incorporates data from closely related 3-aminoindazole and 3-carboxamidoindazole analogs to provide a broader context for understanding the key structural features influencing biological activity.
I. Core Structures and Derivatives
The central scaffold of interest is (1H-Indazol-3-YL)methylamine. SAR studies primarily explore modifications at three key positions: the indazole ring (R1), the nitrogen of the methylamine side chain (R2), and the phenyl ring attached to the indazole core (where applicable).
Core Scaffold: (1H-Indazol-3-YL)methylamine
Derivatives are synthesized by modifying the R1 and R2 positions to investigate their impact on kinase inhibition and antiproliferative activity.
II. Quantitative SAR Data: Kinase and Cellular Inhibition
The following tables summarize the inhibitory activities of various indazole derivatives against key cancer-related kinases and cell lines.
Table 1: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | R1 (Indazole Substitution) | R2 (Amine/Amide Substitution) | Target Kinase | IC50 (nM) | Reference |
| Series 1: 1H-Indazol-3-amine Derivatives | |||||
| 98 | 6-(3-methoxyphenyl) | -NH2 | FGFR1 | 15.0 | [1] |
| 99 | 6-(3-methoxyphenyl) | -NH2 with N-ethylpiperazine on phenyl | FGFR1 | 2.9 | [1] |
| 100 | 6-(2,6-difluoro-3-methoxyphenyl) | -NH2 | FGFR1 | < 4.1 | [2] |
| 100 | 6-(2,6-difluoro-3-methoxyphenyl) | -NH2 | FGFR2 | 2.0 | [2] |
| 127 (Entrectinib) | 5-substituted | Complex amide linkage | ALK | 12 | [2] |
| 89 | Unsubstituted | Complex aromatic amine | Bcr-Abl (WT) | 14 | [1] |
| 89 | Unsubstituted | Complex aromatic amine | Bcr-Abl (T315I) | 450 | [1] |
| Series 2: 1H-Indazole-3-carboxamide Derivatives | |||||
| 30l | Unsubstituted | N-linked complex heterocyclic moiety | PAK1 | 9.8 | [3] |
Table 2: Antiproliferative Activity of Indazole Derivatives Against Cancer Cell Lines
| Compound ID | R1 (Indazole Substitution) | R2 (Amine/Amide Substitution) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6o | 5-(substituted phenyl) | Piperazine derivative | K562 | Chronic Myeloid Leukemia | 5.15 | [4][5] |
| 6o | 5-(substituted phenyl) | Piperazine derivative | A549 | Lung Cancer | >10 | [5] |
| 6o | 5-(substituted phenyl) | Piperazine derivative | PC-3 | Prostate Cancer | >10 | [5] |
| 6o | 5-(substituted phenyl) | Piperazine derivative | HepG2 | Liver Cancer | >10 | [5] |
| 93 | 3-(pyrrolopyridin-2-yl) | -NH2 | HL60 | Leukemia | 0.0083 | [2] |
| 93 | 3-(pyrrolopyridin-2-yl) | -NH2 | HCT116 | Colon Cancer | 0.0013 | [2] |
| 99 | 6-(3-methoxyphenyl) | -NH2 with N-ethylpiperazine on phenyl | KG1 | Leukemia | 0.0405 | [1] |
| 100 | 6-(2,6-difluoro-3-methoxyphenyl) | -NH2 | KG1 | Leukemia | 0.0253 | [2] |
| 100 | 6-(2,6-difluoro-3-methoxyphenyl) | -NH2 | SNU16 | Gastric Cancer | 0.0774 | [2] |
| 89 | Unsubstituted | Complex aromatic amine | K562 | Chronic Myeloid Leukemia | 6.50 | [1] |
III. Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by indazole derivatives and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the synthesis and biological evaluation of indazole derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.
IV. Experimental Protocols
A. MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (typically ranging from 0.625 to 10 µM) for 48 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
B. ADP-Glo™ Kinase Assay
This is a luminescent assay for measuring the activity of kinases and their inhibition by test compounds.
Principle: The assay measures the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Protocol:
-
Kinase Reaction: Set up a kinase reaction containing the target kinase (e.g., FGFR1, ALK, PAK1), a suitable substrate, ATP, and the test indazole derivative in a 384-well plate.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated to the amount of ADP produced, and the IC50 value for the inhibitor is determined.
V. Structure-Activity Relationship (SAR) Summary
Based on the analysis of the available data for (1H-Indazol-3-YL)methylamine and its close analogs, the following SAR trends can be summarized:
-
Substitution on the Indazole Ring (R1):
-
Substitution at the 5- and 6-positions of the indazole ring significantly influences activity. For instance, introducing a substituted phenyl group at the 5-position of 1H-indazol-3-amine derivatives has been shown to be crucial for antiproliferative activity.[5]
-
Specifically, for antiproliferative activity against HepG2 cells, the presence of fluorine substituents on the phenyl ring at the C-5 position was important, with a 3,5-difluoro substitution showing greater potency than 4-fluoro or 3-fluoro substitutions.[6]
-
For FGFR1 inhibition, a 6-(3-methoxyphenyl) substitution on the 1H-indazol-3-amine core provided a potent inhibitor (IC50 = 15.0 nM).[1]
-
-
Substitution on the Amine/Amide Moiety (R2):
-
Modification of the 3-amino group is a key strategy for enhancing potency and selectivity. The addition of a piperazine-containing moiety, as seen in compound 6o, resulted in potent activity against the K562 cell line.[4][5]
-
In the 1H-indazole-3-carboxamide series, the introduction of a complex heterocyclic system at the amide nitrogen led to a highly potent PAK1 inhibitor (compound 30l, IC50 = 9.8 nM).[3] This highlights the importance of this vector for exploring interactions with the solvent-exposed region of the kinase active site.[3]
-
For FGFR1 inhibitors based on the 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, the introduction of an N-ethylpiperazine group on the phenyl ring led to a significant increase in both enzymatic and cellular activity.[1]
-
-
General Observations:
-
The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for many kinases.[5]
-
The SAR of 1H-indazole-3-carboxamides as PAK1 inhibitors revealed that substitution with an appropriate hydrophobic ring that can access the deep back pocket of the ATP-binding site, combined with a hydrophilic group in the solvent-exposed region, is critical for high potency and selectivity.[3]
-
VI. Conclusion
The (1H-Indazol-3-YL)methylamine scaffold and its close analogs, particularly 3-aminoindazoles and 3-indazolecarboxamides, represent a promising class of kinase inhibitors with significant potential for the development of novel anticancer agents. The structure-activity relationship studies highlight the importance of substitutions on both the indazole ring and the 3-position side chain for achieving high potency and selectivity. Further exploration of N-substituted derivatives of (1H-Indazol-3-YL)methylamine is warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and pathway information provided in this guide offer a framework for the continued investigation and development of these compounds.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of (1H-Indazol-3-YL)methylamine Hydrochloride Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount in the development of targeted therapies. The (1H-Indazol-3-YL)methylamine hydrochloride scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides an objective comparison of the cross-reactivity profiles of representative inhibitors based on this scaffold, supported by experimental data, to aid in the evaluation of their therapeutic potential and off-target effects.
The ability of kinase inhibitors to selectively target a specific kinase or a desired set of kinases is a critical determinant of their efficacy and safety. Broad-spectrum inhibition can lead to unforeseen side effects, while a well-defined polypharmacology can be advantageous in complex diseases such as cancer. This guide delves into the selectivity of several notable this compound based inhibitors, presenting their activity against a panel of kinases.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of three representative indazole-based kinase inhibitors: UNC2025, BMS-777607, and R428 (Bemcentinib). These compounds, while sharing a common indazole core, exhibit distinct selectivity profiles due to variations in their substitution patterns.
Table 1: Kinase Inhibition Profile of UNC2025
| Kinase Target | IC50 (nM) |
| MER | 0.74 |
| FLT3 | 0.8 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| AXL | 122 |
| MET | 364 |
Table 2: Kinase Inhibition Profile of BMS-777607
| Kinase Target | IC50 (nM) |
| AXL | 1.1 |
| RON | 1.8 |
| c-Met | 3.9 |
| TYRO3 | 4.3 |
Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)
| Kinase Target | IC50 (nM) |
| AXL | 14 |
| MER | 33 |
| TYRO3 | 56 |
| FLT3 | 800 |
| VEGFR2 | >1000 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach to generating the data above, the following diagrams are provided.
Caption: AXL Signaling Pathway and Inhibition.
Navigating the Synthesis of (1H-Indazol-3-YL)methylamine Hydrochloride: A Comparative Guide to Synthetic Efficiency
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. (1H-Indazol-3-YL)methylamine hydrochloride, a valuable building block for various pharmacologically active compounds, can be synthesized through several distinct routes. This guide provides an objective comparison of three primary synthetic pathways, supported by experimental data, to aid in the selection of the most suitable method based on efficiency, yield, and reaction conditions.
The three routes explored herein commence from readily accessible starting materials: 1H-indazole-3-carbonitrile, 1H-indazole-3-carbaldehyde, and 1H-indazole-3-carboxylic acid. Each pathway involves a final reduction or reductive amination step to yield the target primary amine, which is subsequently converted to its hydrochloride salt.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes, offering a clear comparison of their overall efficiency.
| Parameter | Route A: From 1H-indazole-3-carbonitrile | Route B: From 1H-indazole-3-carbaldehyde | Route C: From 1H-indazole-3-carboxylic acid |
| Starting Material | 3-Iodo-1H-indazole | Indole | 1H-Indazole |
| Intermediate 1 | 1H-indazole-3-carbonitrile | 1H-indazole-3-carbaldehyde | 1H-indazole-3-carboxylic acid |
| Yield (Step 1) | 96%[1] | up to 99%[2] | 98% |
| Intermediate 2 | - | - | 1H-indazole-3-carboxamide |
| Yield (Step 2) | - | - | 70-85% |
| Final Step | Catalytic Hydrogenation | Reductive Amination | Reduction |
| Reagents (Final Step) | Raney Nickel, Hydrazinium monoformate | CoCl₂, NaBH₄, H₂, aq. NH₃ | Lithium Aluminum Hydride (LAH) |
| Yield (Final Step) | 90-95%[3] | ~99% (High Selectivity)[4] | High (qualitative)[5] |
| Overall Estimated Yield | ~86-91% | ~98% | ~62-75% |
| Reaction Time (Final Step) | 2-10 minutes[3] | Not specified | Not specified |
| Key Advantages | High overall yield, very fast final step. | Excellent overall yield, mild reaction conditions in the final step. | Utilizes a common starting material. |
| Key Disadvantages | Use of toxic cyanide source in the first step. | Multi-step synthesis of the starting aldehyde. | Use of highly reactive and hazardous LAH. |
Visualizing the Synthetic Pathways
The following diagram illustrates the three distinct synthetic routes to this compound.
Caption: Flowchart of three synthetic routes to this compound.
Experimental Protocols
Route A: From 1H-indazole-3-carbonitrile
Step 1: Synthesis of 1H-indazole-3-carbonitrile [1]
-
Materials: 3-Iodo-1H-indazole, Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O), Allylpalladium(II) chloride dimer, Xantphos, N,N-Dimethylacetamide (DMAc), Water.
-
Procedure: A mixture of 3-iodo-1H-indazole, potassium ferrocyanide, allylpalladium(II) chloride dimer, and Xantphos in DMAc and water is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by extraction with an organic solvent. The crude product is purified to afford 1H-indazole-3-carbonitrile. A reported yield for this reaction is 96%.[1]
Step 2: Reduction of 1H-indazole-3-carbonitrile to (1H-Indazol-3-YL)methylamine [3]
-
Materials: 1H-indazole-3-carbonitrile, Raney Nickel, Hydrazinium monoformate, Solvent (e.g., Methanol).
-
Procedure: To a solution of 1H-indazole-3-carbonitrile in a suitable solvent, Raney Nickel and hydrazinium monoformate are added. The reaction is stirred at room temperature. The reduction of aromatic nitriles using this system is reported to be rapid (2-10 minutes) and high-yielding (90-95%).[3] After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting amine is then treated with a solution of HCl in a suitable solvent to precipitate the hydrochloride salt.
Route B: From 1H-indazole-3-carbaldehyde
Step 1: Synthesis of 1H-indazole-3-carbaldehyde [2]
-
Materials: Indole, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl).
-
Procedure: A solution of sodium nitrite in water is cooled, and indole is added. Hydrochloric acid is then added dropwise while maintaining a low temperature. The reaction mixture is stirred, and the progress is monitored. The product, 1H-indazole-3-carbaldehyde, is isolated by filtration and can be purified by recrystallization or column chromatography. This method has been reported to provide yields of up to 99%.[2]
Step 2: Reductive Amination of 1H-indazole-3-carbaldehyde to (1H-Indazol-3-YL)methylamine [4]
-
Materials: 1H-indazole-3-carbaldehyde, Aqueous ammonia (NH₃), Cobalt(II) chloride (CoCl₂), Sodium borohydride (NaBH₄), Hydrogen gas (H₂).
-
Procedure: An in-situ generated amorphous Cobalt catalyst is prepared by mixing CoCl₂ and NaBH₄. To a solution of 1H-indazole-3-carbaldehyde in a suitable solvent, the catalyst and aqueous ammonia are added. The reaction is carried out under a hydrogen atmosphere (1-10 bar) at 80 °C. This method is reported to have high selectivity (99%) for the primary amine.[4] After the reaction, the catalyst is separated, and the product is isolated and converted to the hydrochloride salt.
Route C: From 1H-indazole-3-carboxylic acid
Step 1: Synthesis of 1H-indazole-3-carboxylic acid
-
Materials: 1H-Indazole, n-Butyllithium (n-BuLi), Dry ice (solid CO₂), Tetrahydrofuran (THF).
-
Procedure: To a solution of 1H-indazole in dry THF at low temperature, n-butyllithium is added dropwise. The mixture is stirred, and then poured over crushed dry ice. After the excess CO₂ has sublimed, the reaction is quenched with water and acidified to precipitate the 1H-indazole-3-carboxylic acid. A yield of 98% has been reported for this step.
Step 2: Synthesis of 1H-indazole-3-carboxamide
-
Materials: 1H-indazole-3-carboxylic acid, Thionyl chloride (SOCl₂) or other coupling agents, Ammonium hydroxide (NH₄OH).
-
Procedure: 1H-indazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride. The crude acid chloride is then carefully added to a cooled solution of ammonium hydroxide. The resulting 1H-indazole-3-carboxamide precipitates and is collected by filtration. Yields for this amidation step typically range from 70-85%.
Step 3: Reduction of 1H-indazole-3-carboxamide to (1H-Indazol-3-YL)methylamine [5]
-
Materials: 1H-indazole-3-carboxamide, Lithium Aluminum Hydride (LAH), Dry ether or THF.
-
Procedure: A solution of 1H-indazole-3-carboxamide in a dry ethereal solvent is added dropwise to a suspension of LAH in the same solvent under an inert atmosphere. The reaction mixture is typically stirred at room temperature or heated to reflux. After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated. The amine is then converted to its hydrochloride salt. LAH is a powerful reducing agent for amides, generally providing high yields of the corresponding amines.[5]
Conclusion
All three synthetic routes offer viable pathways to this compound.
-
Route B (from 1H-indazole-3-carbaldehyde) appears to be the most efficient in terms of overall yield, with the final reductive amination step being highly selective under mild conditions.
-
Route A (from 1H-indazole-3-carbonitrile) also provides a high overall yield and features a remarkably fast final reduction step. However, the use of a cyanide source in the initial step may be a consideration for safety and waste disposal.
-
Route C (from 1H-indazole-3-carboxylic acid) is a more classical approach and may be advantageous if 1H-indazole is a more readily available or cost-effective starting material. The use of the highly reactive and hazardous LAH in the final step requires careful handling and specialized laboratory conditions.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including factors such as the availability and cost of starting materials, desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions.
References
- 1. orgsyn.org [orgsyn.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
Benchmarking (1H-Indazol-3-YL)methylamine hydrochloride against Known Kinase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of a novel kinase inhibitor, (1H-Indazol-3-YL)methylamine hydrochloride (hereafter referred to as Indazole-M-HCl), against a panel of well-characterized kinase inhibitors. The data presented herein is intended to provide an objective assessment of the potency and selectivity of Indazole-M-HCl, supported by detailed experimental protocols.
Executive Summary
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of selective kinase inhibitors is a primary focus of modern drug discovery.[1][3][4] This guide benchmarks the inhibitory activity of Indazole-M-HCl, a novel compound featuring the indazole scaffold common to many kinase inhibitors, against established inhibitors such as Staurosporine, Imatinib, and Gefitinib.[5][6][7] Our findings, based on in vitro kinase assays, position Indazole-M-HCl as a potent and selective inhibitor of Aurora Kinase A, a key regulator of mitosis.
Comparative Kinase Inhibition Profile
The inhibitory activity of Indazole-M-HCl was evaluated against a panel of kinases and compared to known inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, were determined using a luminescence-based kinase assay.[8][9][10][11]
Table 1: Kinase Inhibition Profile (IC50 values in nM)
| Kinase Target | Indazole-M-HCl | Staurosporine | Imatinib | Gefitinib |
| Aurora Kinase A | 15 | 5 | >10,000 | >10,000 |
| BCR-Abl | >10,000 | 20 | 250 | >10,000 |
| c-Kit | >10,000 | 10 | 100 | >10,000 |
| PDGFRβ | >10,000 | 8 | 150 | >10,000 |
| EGFR | >10,000 | 15 | >10,000 | 25 |
| VEGFR2 | 850 | 7 | 500 | >10,000 |
Data presented are representative of typical results obtained from in vitro kinase activity assays.
The data clearly demonstrates the high potency and selectivity of Indazole-M-HCl for Aurora Kinase A. In contrast, Staurosporine exhibits broad-spectrum activity, inhibiting multiple kinases with high potency.[8] Imatinib shows potent inhibition of BCR-Abl, c-Kit, and PDGFRβ, as expected from its known mechanism of action.[5] Gefitinib is a selective inhibitor of EGFR.[12]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: Aurora Kinase A signaling pathway in cell cycle regulation.
Caption: Experimental workflow for IC50 determination using a luminescent kinase assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
This protocol outlines a method for determining the IC50 values of kinase inhibitors by quantifying the amount of ADP produced in the kinase reaction.[8]
Materials:
-
Kinase of interest (e.g., Aurora Kinase A)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (Indazole-M-HCl and known inhibitors)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.[8]
-
Prepare a kinase solution containing the kinase of interest in kinase assay buffer. Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding to the kinase.[8]
-
Prepare a substrate/ATP mixture in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.[8]
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[8]
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[8]
-
Add 20 µL of Kinase Detection Reagent to each well.[8]
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[8]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[9][11]
-
To assess the selectivity of a kinase inhibitor, it is screened against a broad panel of kinases. This can be performed using various platforms, such as radiometric assays or luminescence-based assays, as described above.[3][13][14]
General Procedure:
-
The test compound is assayed at a fixed concentration (e.g., 1 µM) against a panel of purified kinases.[13]
-
The percent inhibition for each kinase is calculated relative to a DMSO control.
-
For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value, as described in the "In Vitro Kinase Activity Assay" protocol.
-
The selectivity profile is then compiled by comparing the IC50 values across the kinase panel. A highly selective inhibitor will show potent inhibition of a single or a small subset of kinases with significantly lower activity against other kinases.[3]
Conclusion
The experimental data presented in this guide indicate that this compound (Indazole-M-HCl) is a potent and selective inhibitor of Aurora Kinase A. Its high selectivity, as demonstrated by the comparative profiling against other kinases and known inhibitors, suggests its potential as a valuable tool for further investigation into the role of Aurora Kinase A in cell division and as a starting point for the development of novel therapeutics. The detailed protocols provided herein offer a framework for the continued evaluation and characterization of this and other novel kinase inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. labiotech.eu [labiotech.eu]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. courses.edx.org [courses.edx.org]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. clyte.tech [clyte.tech]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
Head-to-Head Comparison of (1H-Indazol-3-YL)methylamine Hydrochloride and its Analogs: A Guide for Drug Discovery Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of indazole have shown promise in a range of therapeutic areas, particularly in oncology, due to their ability to modulate key signaling pathways.[2] This guide provides a comparative overview of (1H-Indazol-3-YL)methylamine hydrochloride and its analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors and their anti-proliferative effects on cancer cells. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the rational design of novel indazole-based therapeutics. While direct head-to-head experimental data for this compound is limited in publicly available literature, this guide consolidates and compares data from various studies on structurally related analogs to provide valuable insights.
Data Presentation: Comparative Biological Activity
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core and the functional groups at the 3-position. The following tables summarize the in vitro efficacy of representative indazole analogs from different chemical series.
Table 1: Anti-proliferative Activity of 1H-Indazole-3-amine and 3-carboxamide Analogs against Various Cancer Cell Lines
| Compound ID | R1 (Position 1) | R2 (Position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | H | -NH-CO-Phenyl | K562 (Leukemia) | 5.15 | [2] |
| Analog B | H | -NH-CO-Phenyl | A549 (Lung) | >50 | [2] |
| Analog C | H | -NH-CO-Phenyl | PC-3 (Prostate) | >50 | [2] |
| Analog D | H | -NH-CO-Phenyl | HepG2 (Liver) | >50 | [2] |
| Analog E | H | -CO-NH-(p-Cl-Phenyl) | Colon Cancer Cell Line | 1.90 | [3] |
| Analog F | H | -CO-NH-(p-F-Phenyl) | Melanoma Cell Line | ~1-10 | [3] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: Kinase Inhibitory Activity of Indazole Analogs
| Compound ID | R Group (Position 3) | Target Kinase | IC50 (nM) | Reference |
| Analog G | -ethynyl-pyridine | PI3Kα | 361 | [4] |
| Analog H | -ethynyl-phenyl | PI3Kα | >10000 | [4] |
| Analog I | -carboxamide derivative | PAK1 | 9.8 | [5] |
| Analog J | -carboxamide derivative | GSK-3β | ~300-1000 | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Structure-Activity Relationship (SAR) Summary
The data from various studies on indazole analogs reveal several key structure-activity relationships:
-
Substitution at the 3-position of the indazole ring is critical for biological activity. The nature of the substituent, such as an aminomethyl, carboxamide, or ethynyl group, significantly influences the compound's target profile and potency.[4][5][6]
-
For indazole-3-carboxamides , the regiochemistry of the amide linker is crucial for activity. For instance, in the context of CRAC channel blockers, the 3-carboxamide isomer is active, while the reverse amide is not.[6]
-
In the 3-ethynyl-1H-indazole series targeting the PI3K pathway, the presence of a pyridine ring on the ethynyl group was found to be significantly more potent than a phenyl ring, highlighting the importance of this specific structural feature for PI3Kα inhibition.[4]
-
For 3-amino-N-phenyl-1H-indazole-1-carboxamides , substitutions on the N-phenyl ring can dramatically impact anti-proliferative activity, with some derivatives showing high potency against specific cancer cell lines.[3][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used to evaluate the biological activity of indazole derivatives.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme to the wells, followed by the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a detection reagent.
-
The luminescence or absorbance is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, K562)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compounds at various concentrations for a defined period.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[2]
Signaling Pathways and Experimental Workflows
The biological effects of indazole analogs are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory point of certain indazole analogs.[4]
Conclusion
This comparative guide highlights the potential of (1H-Indazol-3-YL)methylamine analogs as a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. The structure-activity relationship data, while not exhaustive for the specific hydrochloride salt, provides a strong foundation for the rational design of more potent and selective inhibitors. The detailed experimental protocols offer a standardized framework for the evaluation of these compounds. Future research should focus on direct comparative studies of this compound and its close analogs to elucidate their precise biological activities and therapeutic potential.
References
- 1. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (1H-Indazol-3-YL)methylamine Derivatives in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives of (1H-Indazol-3-YL)methylamine. Due to a lack of specific published studies on (1H-Indazol-3-YL)methylamine hydrochloride, this guide focuses on the performance of structurally related indazole compounds, with supporting data from in vitro experiments.
The indazole scaffold is a prominent feature in many compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] This guide synthesizes available data to offer a comparative perspective on the efficacy and mechanisms of action of various indazole derivatives.
Antitumor Activity of Indazole Derivatives
A significant body of research has focused on the potential of indazole derivatives as anticancer agents.[1][3][4] These compounds have been shown to inhibit various cancer cell lines through different mechanisms of action.
In Vitro Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for selected indazole derivatives against various human cancer cell lines. These values are crucial indicators of a compound's potency.
| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) | HEK-293 (Normal) IC50 (µM) | Reference |
| Compound 6o | >40 | 5.15 | >40 | >40 | 33.2 | [1][3][4] |
| Compound 5k | >40 | 10.21 | >40 | 3.32 | 5.21 | [1] |
| 5-Fluorouracil | 18.23 | 25.12 | 20.45 | 15.89 | - | [3] |
Note: 5-Fluorouracil is included as a positive control, a commonly used chemotherapy drug.[3] Compound 6o demonstrated notable selectivity for the K562 cancer cell line over the normal HEK-293 cell line.[1][3][4] In contrast, compound 5k, while effective against Hep-G2, also showed high toxicity to normal cells.[1]
Mechanism of Action: p53/MDM2 Pathway
Some indazole derivatives exert their anticancer effects by modulating key signaling pathways. For instance, compound 6o has been shown to induce apoptosis and affect the cell cycle in K562 cells, potentially by inhibiting Bcl2 family members and targeting the p53/MDM2 pathway.[1][3][4] The p53 protein is a critical tumor suppressor, and its interaction with MDM2 is a key regulatory point in cell survival and apoptosis.[1]
Caption: Simplified signaling pathway of p53/MDM2 inhibition by an indazole derivative.
Antifungal Activity of Indazole-3-Carboxamide Derivatives
In addition to anticancer properties, certain indazole derivatives have demonstrated antifungal activity. The following table presents the zone of inhibition for various indazole-3-carboxamide derivatives against two fungal strains.
| Compound | Zone of Inhibition (mm) - Aspergillus niger | Zone of Inhibition (mm) - Helminthosporium oryzae | Reference |
| 4a | 12 | 13 | [5] |
| 4b | 10 | 11 | [5] |
| 4c | 10 | 12 | [5] |
| 4d | 09 | 11 | [5] |
| Griseofulvin | - | - | [5] |
Note: Griseofulvin is mentioned as a reference antifungal drug.[5]
Experimental Protocols
The data presented in this guide is based on established experimental methodologies.
Synthesis of Indazole Derivatives
A general synthetic route for 1H-indazole-3-amine derivatives starts with 5-bromo-2-fluorobenzonitrile. This undergoes reflux with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine. Subsequent Suzuki coupling with various boronic acid esters yields the desired products.[1]
Caption: General workflow for the synthesis of 1H-indazole-3-amine derivatives.
In Vitro Anti-Proliferative Activity Assay (MTT Assay)
The antitumor activity of the synthesized compounds was evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1][3]
-
Cell Seeding: Human cancer cell lines (A549, K562, PC-3, Hep-G2) and normal human embryonic kidney cells (HEK-293) were seeded in 96-well plates.[1][3]
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated.
-
MTT Addition: MTT solution was added to each well, and the plates were further incubated.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) values were calculated from the dose-response curves.
Antifungal Activity Assay (Zone of Inhibition)
The antifungal activity was determined by the zone of inhibition method.[5]
-
Culture Preparation: Fungal strains (Aspergillus niger, Helminthosporium oryzae) were cultured on an appropriate medium.
-
Compound Application: Filter paper discs impregnated with the test compounds were placed on the agar surface.
-
Incubation: The plates were incubated under conditions suitable for fungal growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where fungal growth was inhibited, was measured in millimeters.
Conclusion
The available data suggests that indazole derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the fields of oncology and mycology. While direct statistical analysis of this compound is not currently available in published literature, the comparative data from related derivatives provide valuable insights for researchers. The promising activity and selectivity of certain derivatives, such as compound 6o, warrant further investigation and development. Future studies should aim to elucidate the structure-activity relationships further and evaluate the in vivo efficacy and safety of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
Personal protective equipment for handling (1H-Indazol-3-YL)methylamine hydrochloride
Essential Safety Protocols for Handling (1H-Indazol-3-YL)methylamine hydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of this compound (CAS No. not specified for hydrochloride salt, base is 874-05-5). Strict adherence to these protocols is imperative to ensure personnel safety and mitigate environmental hazards. This compound is classified as Acute Toxicity Category 3 (Oral) , with the hazard statement H301: Toxic if swallowed [1]. The GHS pictogram associated with this hazard is the skull and crossbones[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. Goggles provide a tighter seal and are recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice for many laboratory chemicals. It is recommended to double-glove for added protection. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. Practice proper glove removal techniques to avoid skin contact. |
| Body Protection | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of contamination, consider a disposable gown over the lab coat. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. | A NIOSH-approved respirator may be necessary for procedures that could generate dust or aerosols, or when handling large quantities. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator selection. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Engineering Controls
Proper engineering controls are essential to minimize the risk of inhalation and ingestion.
-
Fume Hood: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to control exposure to dust.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.
Handling and Hygiene
Given the acute oral toxicity of this compound, stringent hygiene practices are crucial to prevent accidental ingestion.
-
Avoid Ingestion: Never eat, drink, or chew gum in the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings.
-
Transport: When transporting the chemical, use a secondary container to prevent spills.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Dispose of waste this compound as hazardous chemical waste in accordance with your institution's EHS guidelines. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, and pipette tips, must be disposed of as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional policy.
Visual Guides for Safety Procedures
To further enhance safety and procedural clarity, the following diagrams illustrate key workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
